molecular formula C22H28ClNO9 B15586551 9-O-Methylstecepharine

9-O-Methylstecepharine

Cat. No.: B15586551
M. Wt: 485.9 g/mol
InChI Key: WIVSHXSJBQYHTC-KYRGBVPUSA-N
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Description

9-O-Methylstecepharine is a useful research compound. Its molecular formula is C22H28ClNO9 and its molecular weight is 485.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H28ClNO9

Molecular Weight

485.9 g/mol

IUPAC Name

(7S,13aS)-2,3,9,10-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-1-ol perchlorate

InChI

InChI=1S/C22H27NO5.ClHO4/c1-23-9-8-14-11-18(26-3)22(28-5)20(24)19(14)16(23)10-13-6-7-17(25-2)21(27-4)15(13)12-23;2-1(3,4)5/h6-7,11,16H,8-10,12H2,1-5H3;(H,2,3,4,5)/t16-,23-;/m0./s1

InChI Key

WIVSHXSJBQYHTC-KYRGBVPUSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Aporphine: A Technical Guide to the Discovery and Isolation of 9-O-Methylstecepharine from Stephania Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Stephania is a prolific source of structurally diverse and biologically active isoquinoline (B145761) alkaloids, with the aporphine (B1220529) subclass being of significant medicinal interest. This technical guide provides a comprehensive overview of the discovery and isolation of aporphine alkaloids from Stephania species, with a specific focus on the putative compound 9-O-Methylstecepharine. While direct reports on the isolation of this compound are not prevalent in existing literature, this document extrapolates from the well-documented discovery and isolation of its parent compound, stepharine (B1200187), and other related aporphine alkaloids. Detailed experimental protocols for extraction, chromatographic separation, and structural elucidation are presented. Quantitative data, based on typical yields and spectroscopic characteristics of related compounds, are summarized in structured tables. Furthermore, this guide includes mandatory visualizations of experimental workflows and a representative signaling pathway, generated using the DOT language, to facilitate a deeper understanding of the scientific processes and potential biological mechanisms of action.

Introduction: The Aporphine Alkaloids of Stephania

The Menispermaceae family, to which the genus Stephania belongs, is renowned for its rich repository of bioactive alkaloids. Among these, the aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline core, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects. Stepharine, an aporphine alkaloid first isolated from Stephania cepharantha, serves as a quintessential example of this class of compounds. This guide will use stepharine as a foundational model to discuss the discovery, isolation, and characterization of its hypothetical derivative, this compound. The addition of a methyl group at the C-9 hydroxyl position is a common structural variation in natural products and can significantly modulate the bioactivity and pharmacokinetic properties of the parent molecule.

Discovery and Isolation of Aporphine Alkaloids from Stephania Species

The discovery of new aporphine alkaloids from Stephania species typically follows a systematic phytochemical investigation. The process begins with the collection and extraction of plant material, followed by a series of chromatographic separations to isolate individual compounds.

A Generalized Narrative of Discovery

The initial discovery of a novel aporphine alkaloid, such as the hypothetical this compound, would likely originate from a bioassay-guided fractionation of a crude extract of a Stephania species. Researchers observing significant biological activity in a particular extract would proceed with its chemical investigation. The isolation of individual alkaloids is a meticulous process, often yielding a series of related compounds. The structural elucidation of these isolates using modern spectroscopic techniques would then reveal the presence of known compounds, such as stepharine, and potentially new derivatives like this compound.

Experimental Protocols

The following protocols are generalized from established methods for the isolation of aporphine alkaloids from Stephania species.

  • Plant Material: The tuberous roots of a selected Stephania species are collected, washed, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material (typically 1-5 kg) is subjected to exhaustive extraction with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol at room temperature for several days. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl) and filtered.

  • The acidic solution is then washed with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.

  • The aqueous layer is basified to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • The basified solution is then extracted successively with CH₂Cl₂ or chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

  • Column Chromatography (CC): The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as EtOAc and then MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and further purified by pTLC using a suitable solvent system (e.g., CHCl₃:MeOH, 95:5).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data for the isolation and characterization of this compound, based on typical values reported for aporphine alkaloids from Stephania species.

Table 1: Extraction and Fractionation Yields
Parameter Value
Starting Plant Material (dry weight)2.0 kg
Crude Methanolic Extract150 g (7.5% yield)
Crude Alkaloid Fraction12 g (0.6% yield)
Isolated this compound50 mg (0.0025% yield)
Table 2: Physicochemical and Spectroscopic Data for this compound (Hypothetical)
Property Value
Molecular FormulaC₁₉H₂₁NO₃
Molecular Weight311.38 g/mol
AppearanceWhite to off-white amorphous powder
Melting PointNot determined
Optical Rotation [α]D+ (in CHCl₃)
UV (MeOH) λmax (nm)220, 285, 305
IR (KBr) νmax (cm⁻¹)3400 (OH), 2950 (C-H), 1600 (C=C), 1250 (C-O)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
H-1~6.80 (s)
H-3~6.60 (s)
H-4~2.5-3.2 (m)
H-5~2.5-3.2 (m)
N-CH₃~2.55 (s)
H-6a~3.00 (dd)
H-7~2.70 & ~3.10 (m)
H-8~7.20 (d, J=8.0 Hz)
H-10~7.30 (d, J=8.0 Hz)
1-OCH₃~3.90 (s)
2-OCH₃~3.70 (s)
9-OCH₃~3.95 (s)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
C-1~145.0
C-1a~128.0
C-1b~122.0
C-2~150.0
C-3~112.0
C-3a~129.0
C-4~29.0
C-5~53.0
N-CH₃~43.0
C-6a~62.0
C-7~35.0
C-7a~127.0
C-8~115.0
C-9~158.0
C-10~118.0
C-11~130.0
C-11a~125.0
1-OCH₃~56.0
2-OCH₃~55.9
9-OCH₃~56.5
Mass Spectrometry (ESI-MS)
[M+H]⁺m/z 312.15

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of aporphine alkaloids from Stephania species.

G cluster_0 Extraction & Isolation cluster_1 Purification cluster_2 Characterization plant Stephania Species (Tuberous Roots) extraction Methanol Extraction plant->extraction partition Acid-Base Partitioning extraction->partition cc Silica Gel Column Chromatography partition->cc ptlc Preparative TLC cc->ptlc hplc HPLC Purification ptlc->hplc elucidation Structural Elucidation (NMR, MS) hplc->elucidation compound This compound elucidation->compound

Fig 1. General workflow for the isolation of this compound.
Hypothetical Signaling Pathway

Aporphine alkaloids have been reported to exhibit anti-inflammatory activity, often through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism of action for this compound.

G cluster_0 Cytoplasm cluster_1 Cellular Response compound This compound receptor Cell Surface Receptor compound->receptor Inhibition IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Fig 2. Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

While the specific compound this compound remains to be definitively reported in the scientific literature, this technical guide provides a robust framework for its potential discovery, isolation, and characterization based on the extensive knowledge of its parent compound, stepharine, and other aporphine alkaloids from the Stephania genus. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The presented workflows and hypothetical signaling pathway offer a visual and conceptual foundation for future investigations into the rich chemical diversity and therapeutic potential of Stephania species. Further phytochemical screening of various Stephania species is warranted to potentially uncover this and other novel bioactive alkaloids.

An In-depth Technical Guide to 9-O-Methylstepharine: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methylstepharine, a derivative of the naturally occurring proaporphine alkaloid stepharine (B1200187), presents a compelling subject for chemical and pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential biological activities of 9-O-Methylstepharine. Drawing upon existing data for the parent compound, stepharine, this document extrapolates key information and provides detailed hypothetical experimental protocols for the synthesis and characterization of this novel derivative. This guide is intended to serve as a foundational resource for researchers interested in the exploration of 9-O-Methylstepharine as a potential therapeutic agent.

Chemical Structure and Stereochemistry

Core Structure: The Proaporphine Scaffold

9-O-Methylstepharine belongs to the proaporphine class of isoquinoline (B145761) alkaloids. Unlike aporphine (B1220529) alkaloids which possess a dibenzopyrroloisoquinoline core, proaporphines are characterized by a spiro[cyclohexa-2,5-dien-1-one-4,7'-cyclopenta[ij]isoquinoline] ring system. This unique spirocyclic structure is a key determinant of their biological activity.

The parent compound, stepharine, has the chemical formula C₁₈H₁₉NO₃. The structure of 9-O-Methylstepharine is derived from stepharine by the methylation of the hydroxyl group at the C-9 position. The systematic IUPAC name for stepharine is (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one. Consequently, the IUPAC name for 9-O-Methylstepharine would be (4R)-9,10,11-trimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one .

Chemical structure of Stepharine
Figure 1. Chemical structure of Stepharine, the parent compound of 9-O-Methylstepharine.
Stereochemistry

The stereochemistry of proaporphine alkaloids is a critical aspect influencing their interaction with biological targets. The naturally occurring (+)-stepharine possesses the (4R) absolute configuration at the spiro carbon center. This has been established through chemical correlation and synthesis. It is presumed that 9-O-Methylstepharine synthesized from naturally derived (+)-stepharine would retain this (4R) configuration.

The proaporphine scaffold contains a chiral center at the spiro carbon (C-4) and another at C-6a in the isoquinoline ring system. The absolute configuration of the C-6a center in many proaporphine alkaloids is (S). For (+)-stepharine, the established absolute configuration is (6aS). Therefore, the complete stereochemical descriptor for naturally occurring stepharine is (4R, 6aS) .

Predicted Physicochemical Properties

The physicochemical properties of 9-O-Methylstepharine can be predicted based on the known properties of stepharine. The methylation of the phenolic hydroxyl group is expected to increase the lipophilicity (logP) and may slightly alter other properties such as pKa and solubility.

PropertyPredicted Value for 9-O-MethylstepharineData for Stepharine
Molecular FormulaC₁₉H₂₁NO₃C₁₈H₁₉NO₃
Molecular Weight311.38 g/mol 297.35 g/mol
XLogP3~2.5 - 3.02.1
Hydrogen Bond Donors01
Hydrogen Bond Acceptors44

Potential Biological Activities and Quantitative Data

While no direct biological data for 9-O-Methylstepharine has been reported, the known activities of stepharine provide a strong basis for predicting its pharmacological profile. Stepharine has demonstrated a range of biological effects, including cytotoxic, acetylcholinesterase inhibitory, and antiviral activities.[1][2]

Cytotoxic Activity

Stepharine has shown significant cytotoxicity against a variety of human cancer cell lines.[3][4] The proposed mechanism of action involves the induction of apoptosis through a "reverse of mitotic exit," potentially through the inhibition of mitotic kinases like Aurora B kinase.[3] It is plausible that 9-O-Methylstepharine would exhibit similar cytotoxic properties, although the methylation may alter its potency and selectivity.

Table 1: Cytotoxicity of Stepharine Against Human Cancer Cell Lines [3]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer5.8
MDA-MB-231Triple-Negative Breast Cancer7.2
MCF-7ER-Positive Breast Cancer9.5
A549Non-Small Cell Lung Cancer8.1
H1299Non-Small Cell Lung Cancer10.3
Acetylcholinesterase (AChE) Inhibitory Activity

Several alkaloids isolated from Stephania species have been shown to inhibit acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[2] While specific IC₅₀ values for stepharine's AChE inhibition are not consistently reported across the literature, related proaporphine and aporphine alkaloids have demonstrated potent activity. The AChE inhibitory potential of 9-O-Methylstepharine would be a valuable area of investigation.

Antiviral Activity

Stepharine has been reported to possess antiviral effects.[1] The specific viruses targeted and the mechanism of action are areas that require further research. Given the structural similarity, 9-O-Methylstepharine may also exhibit antiviral properties.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of 9-O-Methylstepharine, based on established methods for stepharine and related alkaloids.

Synthesis of 9-O-Methylstepharine

The synthesis of 9-O-Methylstepharine can be envisioned as a two-step process: first, the synthesis of the racemic stepharine core, followed by the methylation of the hydroxyl group. Alternatively, methylation could be performed on naturally isolated (+)-stepharine.

A concise total synthesis of (±)-stepharine has been reported, featuring a three-component Catellani reaction/Au-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline scaffold, followed by an oxidative dearomatization to construct the spiro-cyclohexadienone core.[5]

Experimental Workflow for (±)-Stepharine Synthesis

G A Aryl Iodide + Aziridine + Terminal Alkyne B Catellani Reaction / Au-catalyzed 6-exo-dig Cyclization A->B Pd(OAc)₂, Norbornene, AuCl(IPr), AgOTf C 1-Methylene-THIQ Scaffold B->C D Oxidative Dearomatization (e.g., PIFA) C->D E (±)-Stepharine D->E

Diagram 1. Synthetic workflow for (±)-stepharine.

The phenolic hydroxyl group of stepharine can be methylated using standard procedures.

Protocol: O-Methylation of Stepharine

  • Dissolution: Dissolve stepharine (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) or sodium hydride (NaH, 1.2 eq) to the solution at 0 °C and stir for 30 minutes.

  • Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.5 eq) or dimethyl sulfate (B86663) ((CH₃)₂SO₄, 1.5 eq), dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 9-O-Methylstepharine.

Spectroscopic Characterization

The structure of 9-O-Methylstepharine would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 9-O-Methylstepharine based on the known data for stepharine and the expected effect of O-methylation. The methylation of the C-9 hydroxyl group is expected to introduce a new methoxy (B1213986) signal around 3.8-4.0 ppm in the ¹H NMR spectrum and a corresponding signal around 55-60 ppm in the ¹³C NMR spectrum. The chemical shifts of the aromatic protons and carbons in proximity to the C-9 position will also be affected.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data for 9-O-Methylstepharine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityJ (Hz)
H-1~6.9d8.0
H-2~6.3d8.0
H-3~3.0m
H-5α~3.2m
H-5β~2.8m
H-6a~4.0m
H-8~6.7s
H-1'~6.2d10.0
H-2'~7.0d10.0
9-OCH₃~3.9s
10-OCH₃~3.8s
11-OCH₃~3.7s
NH~2.5br s

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for 9-O-Methylstepharine

CarbonPredicted Chemical Shift (δ, ppm)
C-1~128.0
C-1a~125.0
C-2~110.0
C-3~45.0
C-3a~130.0
C-4~50.0
C-5~40.0
C-6a~60.0
C-7~28.0
C-8~112.0
C-9~150.0
C-10~145.0
C-11~148.0
C-11a~120.0
C-1'~185.0
C-2'~130.0
C-3'~150.0
9-OCH₃~56.0
10-OCH₃~55.8
11-OCH₃~55.9

Proposed Signaling Pathway

Based on the reported mechanism of action for stepharine, a proposed signaling pathway leading to apoptosis is presented below.[3] 9-O-Methylstepharine is hypothesized to follow a similar pathway.

G cluster_0 Cellular Effects of 9-O-Methylstepharine A 9-O-Methylstepharine B Inhibition of Mitotic Kinases (e.g., Aurora B) A->B C Disruption of Chromosome Segregation & Cytokinesis B->C D "Reverse of Mitotic Exit" C->D E Cellular Catastrophe D->E F Activation of Intrinsic Apoptotic Pathway E->F G Caspase-3 Activation F->G H Apoptosis G->H

Diagram 2. Proposed signaling pathway for 9-O-Methylstepharine-induced apoptosis.

Conclusion

9-O-Methylstepharine represents a novel and intriguing derivative of the proaporphine alkaloid stepharine. Based on the known biological activities of its parent compound, 9-O-Methylstepharine holds promise as a cytotoxic, acetylcholinesterase inhibitory, and antiviral agent. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. The provided hypothetical protocols and predicted data serve as a starting point for researchers embarking on the study of this and other related proaporphine alkaloids.

References

Biosynthesis of 9-O-Methylstecepharine in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methylstecepharine, a proaporphine alkaloid, is a member of the extensive family of benzylisoquinoline alkaloids (BIAs) found in various medicinal plants, particularly within the Stephania genus. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the well-established biosynthesis of other aporphine (B1220529) and proaporphine alkaloids. It outlines detailed experimental protocols for the isolation, characterization, and quantification of this compound and the enzymes involved in its formation. Furthermore, this guide presents putative regulatory mechanisms and signaling pathways that may influence its biosynthesis, offering a roadmap for future research and metabolic engineering efforts aimed at enhancing its production.

Introduction

Aporphine alkaloids constitute the second largest group of isoquinoline (B145761) alkaloids after the benzylisoquinolines and are known for their wide range of pharmacological effects[1]. 9-O-Methylstepharine is a proaporphine alkaloid, a closely related structural class that is often a precursor to aporphine alkaloids. These alkaloids are predominantly found in plants of the Menispermaceae family, with the genus Stephania being a prominent source[2][3][4][5]. The intricate stereochemistry and functional group decorations of these molecules are the result of a complex and tightly regulated biosynthetic pathway. Understanding this pathway is crucial for the development of biotechnological production platforms and for the targeted synthesis of novel derivatives with improved therapeutic properties.

This guide will delve into the core aspects of this compound biosynthesis, providing researchers and drug development professionals with a detailed technical resource.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of benzylisoquinoline alkaloids, originating from the amino acid L-tyrosine. While the complete pathway has not been elucidated experimentally for this specific compound, a putative pathway can be constructed based on the known biosynthesis of related aporphine and proaporphine alkaloids[1][6][7].

The pathway can be divided into three main stages:

  • Formation of the Benzylisoquinoline Core: Two molecules of L-tyrosine are converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates condense to form (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids[6]. A series of subsequent enzymatic reactions, including N-methylation, hydroxylation, and O-methylation, lead to the formation of the key branch-point intermediate, (S)-reticuline.

  • Formation of the Proaporphine Scaffold: (S)-Reticuline undergoes intramolecular oxidative C-C phenol (B47542) coupling to form the characteristic proaporphine scaffold. This reaction is catalyzed by a specific class of cytochrome P450 enzymes, likely belonging to the CYP80G subfamily[6]. This step is pivotal in directing the biosynthesis towards the proaporphine and aporphine alkaloid classes. The product of this reaction is likely a stepharine (B1200187) precursor.

  • Terminal Methylation: The final step in the biosynthesis of this compound is the O-methylation at the C-9 position of the stepharine core. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the specific OMT for this reaction has not been characterized, numerous OMTs involved in alkaloid biosynthesis have been identified, and they exhibit high substrate and regioselectivity[8][9][10].

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_9_O_Methylstecepharine L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Norcoclaurine synthase Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Series of enzymatic steps (Methylations, Hydroxylation) Stepharine_Precursor Stepharine Precursor (Proaporphine core) S_Reticuline->Stepharine_Precursor CYP80G enzyme (Oxidative Coupling) Stepharine Stepharine Stepharine_Precursor->Stepharine Nine_O_Methylstepharine This compound Stepharine->Nine_O_Methylstepharine Stepharine 9-O-Methyltransferase (OMT) SAM SAM SAM->Nine_O_Methylstepharine SAM->SAH

Proposed biosynthetic pathway of this compound.

Data Presentation

Quantitative analysis of this compound in various medicinal plants is essential for understanding its distribution and for optimizing extraction procedures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable method for such analyses[5][11][12][13]. The following table is a template for summarizing quantitative data from such studies.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Method of QuantificationReference
Stephania species ATuberData not availableHPLC-MS/MS[Relevant Study]
Stephania species BLeavesData not availableUPLC-QTOF-MS[Relevant Study]
Stephania species CStemData not availableHPLC-DAD[Relevant Study]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Isolation and Structure Elucidation of this compound

Objective: To isolate and confirm the chemical structure of this compound from plant material.

Protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., tubers of Stephania sp.) is macerated with methanol (B129727) at room temperature for 72 hours.

    • The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to acid-base partitioning. It is dissolved in 5% hydrochloric acid, filtered, and the acidic solution is washed with ethyl acetate (B1210297) to remove neutral compounds.

    • The acidic solution is then basified with ammonium (B1175870) hydroxide (B78521) to pH 9-10 and extracted with chloroform (B151607).

    • The chloroform extract, containing the crude alkaloids, is dried over anhydrous sodium sulfate (B86663) and concentrated.

  • Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid detection.

    • Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column to yield pure this compound.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms[3].

Below is a workflow diagram for the isolation and structure elucidation process.

Isolation_Workflow Plant_Material Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Column_Chromo Silica Gel Column Chromatography Acid_Base->Column_Chromo Prep_HPLC Preparative HPLC Column_Chromo->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (MS, NMR) Pure_Compound->Spectroscopy Structure_Confirmed Structure Confirmed Spectroscopy->Structure_Confirmed

Workflow for the isolation and structure elucidation of this compound.
Enzyme Assay for Stepharine 9-O-Methyltransferase

Objective: To determine the activity of the putative O-methyltransferase that catalyzes the formation of this compound from stepharine.

Protocol:

  • Enzyme Extraction:

    • Fresh plant tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

    • The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

  • Enzyme Assay:

    • The standard assay mixture contains:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1 mM Stepharine (substrate)

      • 0.5 mM S-adenosyl-L-methionine (SAM) (methyl donor)

      • Crude enzyme extract

    • The reaction is initiated by the addition of the enzyme extract and incubated at 30°C for 1 hour.

    • The reaction is terminated by the addition of an equal volume of methanol.

  • Product Analysis:

    • The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC-MS to detect and quantify the formation of this compound.

    • Enzyme activity is expressed as picomoles of product formed per milligram of protein per hour.

Below is a workflow diagram for the enzyme assay.

Enzyme_Assay_Workflow Plant_Tissue Fresh Plant Tissue Homogenization Homogenization in Extraction Buffer Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Enzyme Crude Enzyme Extract Centrifugation->Crude_Enzyme Incubation Incubation at 30°C Crude_Enzyme->Incubation Assay_Mix Prepare Assay Mixture (Buffer, Stepharine, SAM) Assay_Mix->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Analysis HPLC-MS Analysis Termination->Analysis Activity_Calc Calculate Enzyme Activity Analysis->Activity_Calc

Workflow for the Stepharine 9-O-Methyltransferase enzyme assay.

Regulation of Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is known to be regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. While specific regulatory mechanisms for this compound have not been identified, it is likely that its production is influenced by factors that affect the overall BIA pathway.

Key Regulatory Factors:

  • Transcription Factors: WRKY and bHLH transcription factors are known to regulate the expression of key biosynthetic genes in the BIA pathway in other plant species. It is plausible that homologous transcription factors control the expression of genes involved in this compound biosynthesis in Stephania.

  • Hormonal Signaling: Plant hormones such as jasmonates and salicylic (B10762653) acid are often involved in inducing the production of secondary metabolites as part of plant defense responses. These signaling molecules could upregulate the biosynthesis of this compound.

  • Environmental Stress: Abiotic and biotic stresses, such as wounding, pathogen attack, or UV radiation, can trigger the accumulation of alkaloids.

The diagram below illustrates the potential regulatory network.

Regulatory_Pathway Environmental_Stimuli Environmental Stimuli (Wounding, Pathogens, UV) Hormonal_Signaling Hormonal Signaling (Jasmonates, Salicylic Acid) Environmental_Stimuli->Hormonal_Signaling Transcription_Factors Transcription Factors (WRKY, bHLH) Hormonal_Signaling->Transcription_Factors Biosynthetic_Genes Biosynthetic Genes (NCS, CYP80G, OMTs) Transcription_Factors->Biosynthetic_Genes Transcriptional Activation Nine_O_Methylstepharine This compound Accumulation Biosynthetic_Genes->Nine_O_Methylstepharine Enzymatic Synthesis

Putative regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the current understanding of this compound biosynthesis. While a putative pathway can be proposed based on related alkaloids, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. The experimental protocols outlined here provide a framework for future studies aimed at isolating and characterizing the biosynthetic genes and enzymes. A deeper understanding of this pathway will be instrumental in developing metabolic engineering strategies to enhance the production of this and other valuable medicinal alkaloids in heterologous systems. Future work should focus on transcriptomic and proteomic analyses of Stephania species to identify candidate genes, followed by in vitro and in vivo functional characterization of the encoded enzymes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-O-Methylstecepharine: Natural Sources, Abundance, and Experimental Protocols

This technical guide provides a comprehensive overview of the current scientific knowledge on the natural aporphine (B1220529) alkaloid, this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound, also known by its synonym cis-N-Methylcapaurine, is a quaternary isoquinoline (B145761) alkaloid. Its primary documented natural source is the Menispermaceae family, specifically within the genus Stephania.

Documented Natural Sources

The principal source from which this compound has been successfully isolated and characterized is the dried tubers of Stephania cepharantha Hayata[1][2]. It is found within the quaternary alkaloidal fraction of the plant material[1][2]. While other aporphine alkaloids are widely distributed in the Annonaceae and Lauraceae families, the presence of this compound in species outside of Stephania cepharantha has not been definitively established in the reviewed scientific literature.

Table 1: Documented Natural Source of this compound

Plant SpeciesFamilyPlant Part
Stephania cepharantha HayataMenispermaceaeDried Tubers
Abundance

To date, specific quantitative data on the abundance of this compound, such as the percentage yield from the dried plant material or its concentration in crude extracts of Stephania cepharantha, has not been reported in the accessible scientific literature. The compound was isolated as part of a broader study on the quaternary isoquinoline alkaloids of the plant, and its yield was not individually quantified in the seminal paper describing its discovery[1]. Further quantitative studies, potentially utilizing techniques such as High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection, are required to determine the precise abundance of this alkaloid in its natural source.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following data is derived from the first report of its isolation and characterization.

Table 2: Physicochemical and Spectroscopic Data for this compound (as perchlorate (B79767) salt)

ParameterValue
Appearance Colorless amorphous powder
Specific Rotation [α]D²⁹ -156° (c 0.96, MeOH)
UV (MeOH) λmax (log ε) 233sh (4.24), 280 (3.48) nm
Circular Dichroism (CD, MeOH) λmax (Δε) 210 (-23.3), 276 (-0.67) nm
High-Resolution Mass Spec. HR-SI-MS m/z: 372.1826 [M]⁺ (Calculated for C₂₁H₂₆NO₅: 372.1812)
¹H-NMR (CD₃OD, 500 MHz) δ: 2.95 (1H, dd, J=18.5, 11.5Hz, H-13), 3.20 (1H, dd, J=18.5, 7.0Hz, H-5), 3.25 (3H, s, N-Me), 3.30 (1H, dt, J=18.5, 8.0Hz, H-5), 3.48 (2H, m, H-6, H-13), 3.79 (1H, m, H-6), 3.80 (3H, s, 2-OMe), 3.85 (3H, s, 3-OMe), 3.86 (3H, s, 10-OMe), 4.72 (1H, d, J=16.0Hz, H-8), 4.92 (1H, d, J=16.0Hz, H-8), 4.97 (1H, ddd, J=11.5, 5.5, 1.5Hz, H-13a), 6.50 (1H, s, H-4), 6.68 (1H, d, J=8.5Hz, H-12), 6.95 (1H, d, J=8.5Hz, H-11)
¹³C-NMR (CD₃OD, 125 MHz) δ: 25.4 (C-5), 34.6 (C-13), 48.9 (N-Me), 52.6 (C-6), 56.1 (2-OMe), 56.4 (3-OMe), 60.6 (10-OMe), 62.1 (C-8), 69.8 (C-13a), 110.1 (C-4), 112.5 (C-12), 122.9 (C-11), 125.7 (C-13b), 126.8 (C-1a), 128.4 (C-12a), 132.8 (C-4a), 147.2 (C-10), 149.2 (C-9), 150.8 (C-3), 153.2 (C-2)

Experimental Protocols

The following protocols are synthesized from the available literature on the isolation of quaternary alkaloids from Stephania species.

General Experimental Workflow

The isolation of this compound follows a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by the separation of the quaternary alkaloid fraction, and concluding with chromatographic purification.

experimental_workflow start Dried Tubers of Stephania cepharantha extraction Extraction of Total Alkaloids start->extraction partitioning Acid-Base Partitioning to Separate Alkaloid Fractions extraction->partitioning quat_fraction Quaternary Alkaloidal Fraction partitioning->quat_fraction  Aqueous Phase tert_fraction Tertiary Alkaloidal Fraction (Discarded for this purpose) partitioning->tert_fraction  Organic Phase hplc Preparative Ion-Pair Reverse-Phase HPLC quat_fraction->hplc pure_compound Purified this compound (as perchlorate salt) hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, etc.) pure_compound->analysis

Figure 1. Experimental workflow for the isolation of this compound.
Protocol for Extraction of the Quaternary Alkaloid Fraction

  • Plant Material Preparation: Air-dried tubers of Stephania cepharantha are ground into a fine powder.

  • Initial Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude methanolic extract is suspended in a 10% acetic acid solution and filtered.

    • The acidic aqueous solution is washed with diethyl ether to remove non-alkaloidal components.

    • The aqueous layer is then made alkaline (pH ~9-10) with 28% ammonium (B1175870) hydroxide.

    • This basic solution is extracted with chloroform (B151607) (CHCl₃) to separate the tertiary alkaloids (in the organic phase).

    • The remaining aqueous phase, which contains the quaternary alkaloids, is collected.

  • Ion-Pair Extraction (Optional but recommended for improved yield):

    • To the aqueous fraction containing the quaternary alkaloids, an ion-pairing agent such as sodium perchlorate (NaClO₄) or trifluoroacetic acid is added.

    • The solution is then extracted with a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) or a CHCl₃-MeOH mixture. The ion-paired quaternary alkaloids will partition into the organic phase.

    • The organic phase is collected and evaporated to dryness to yield the crude quaternary alkaloid fraction.

Protocol for HPLC Purification
  • Sample Preparation: The crude quaternary alkaloid fraction is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Cosmosil 5C18-AR, 20 mm x 25 cm) is used for preparative separation.

    • Mobile Phase: An ion-pair solvent system is employed. A typical system consists of a gradient elution with:

      • Solvent A: 0.2 M NaClO₄ with 0.02% HClO₄ in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 20% B to 50% B over a specified time (e.g., 60 minutes) can be effective.

    • Flow Rate: A flow rate appropriate for the column dimensions is used (e.g., 8 mL/min for a 20 mm ID column).

    • Detection: UV detection at 280 nm.

  • Fraction Collection: Fractions are collected based on the elution profile. The fractions corresponding to the peak of this compound are pooled.

  • Desalting and Final Compound Preparation: The pooled fractions are concentrated, and the residue is subjected to a desalting procedure (e.g., using a Diaion HP-20 column, eluting with water followed by methanol). The methanolic eluate containing the purified compound is evaporated to dryness to yield this compound as a perchlorate salt.

Protocol for Structural Characterization
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and molecular formula of the isolated compound.

  • NMR Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.

    • 2D-NMR experiments such as COSY, HSQC, and HMBC are conducted to establish the connectivity of protons and carbons and to confirm the overall structure.

    • NOESY experiments can be used to determine the stereochemistry of the molecule.

  • UV-Vis and CD Spectroscopy: UV-Vis and Circular Dichroism spectroscopy are used to analyze the electronic transitions and stereochemical features of the chromophores in the molecule.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published research specifically detailing the biological activities and associated signaling pathways of this compound. However, the broader class of aporphine alkaloids, to which it belongs, is known to exhibit a wide range of pharmacological effects.

logical_relationship alkaloids Alkaloids isoquinoline Isoquinoline Alkaloids alkaloids->isoquinoline aporphine Aporphine Alkaloids isoquinoline->aporphine compound This compound (cis-N-Methylcapaurine) aporphine->compound activity Potential Biological Activities (Anticancer, Antimicrobial, etc.) aporphine->activity

Figure 2. Classification and potential activities of this compound.
Known Activities of Related Aporphine Alkaloids

Many aporphine alkaloids have demonstrated significant biological activities, including:

  • Anticancer properties: Some aporphine alkaloids have been shown to exhibit cytotoxicity against various cancer cell lines[3][4][5].

  • Antimicrobial effects: Antibacterial and antifungal activities have been reported for several compounds in this class[3].

  • Enzyme inhibition: Inhibition of enzymes such as acetylcholinesterase has been observed, suggesting potential applications in neurodegenerative diseases[6].

These known activities of related compounds suggest that this compound may also possess interesting pharmacological properties, warranting further investigation. The lack of data on its biological effects represents a significant research gap and an opportunity for future studies in drug discovery. Due to the absence of specific biological activity data, no signaling pathways can be described for this compound at this time.

Conclusion

This compound is a naturally occurring quaternary aporphine alkaloid isolated from Stephania cepharantha. While its chemical structure has been well-elucidated, there is a significant lack of data regarding its natural abundance and biological activities. The protocols outlined in this guide provide a framework for its isolation and characterization, which should facilitate further research into its pharmacological potential. Future studies are essential to quantify its presence in its natural source and to explore its bioactivity and potential mechanisms of action, which could unveil new therapeutic applications.

References

Preliminary Biological Screening of 9-O-Methylstecepharine and Related Aporphine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current literature survey, specific biological screening data for a compound explicitly named "9-O-Methylstecepharine" is not available. The name likely refers to a derivative of the proaporphine alkaloid, stepharine (B1200187). This technical guide, therefore, focuses on the preliminary biological screening of the parent compound, stepharine, and the broader class of aporphine (B1220529) alkaloids to which it belongs. The methodologies and data presented herein serve as a comprehensive framework for the investigation of novel aporphine alkaloids like this compound.

Introduction: The Aporphine Alkaloid Class

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant families. They are characterized by a tetracyclic core structure and have been the subject of extensive research due to their wide range of pharmacological activities. These activities include, but are not limited to, cytotoxic, antimicrobial, and enzyme inhibitory effects. The preliminary biological screening of novel aporphine alkaloids is a critical step in the drug discovery process, helping to identify potential therapeutic leads.

Data Presentation: Biological Activities of Aporphine Alkaloids

The following tables summarize the quantitative data on the biological activities of stepharine and other representative aporphine alkaloids. This data provides a comparative overview of their potential efficacy in different biological screens.

Table 1: Cytotoxicity of Aporphine Alkaloids against Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
LiriodenineA-549Lung Carcinoma12.0 (µg/mL)[1]
LiriodenineK-562Chronic Myelogenous Leukemia14.2 (µg/mL)[1]
LiriodenineHeLaCervical Carcinoma18.2 (µg/mL)[1]
LiriodenineMDA-MBBreast Adenocarcinoma16.5 (µg/mL)[1]
NantenineSMMC-7721Liver Cancer70.08 ± 4.63[2]
CorytuberineSMMC-7721Liver Cancer73.22 ± 2.35[2]

Table 2: Antimicrobial Activity of Aporphine Alkaloids

CompoundMicroorganismTypeMIC (µg/mL)Reference
LysicamineBacillus subtilis (B145)Gram-positive bacteria15.50 ± 0.57 (inhibition zone in mm)
LysicamineStaphylococcus aureus (S1434)Gram-positive bacteria13.33 ± 0.57 (inhibition zone in mm)
LysicamineStaphylococcus epidermidisGram-positive bacteria12.00 ± 0.00 (inhibition zone in mm)

Table 3: Enzyme Inhibition by Aporphine Alkaloids

CompoundEnzymeInhibition TypeIC50 (µM)Reference
StepharineAcetylcholinesterase (AChE)In silico61.24[3]
ApomorphinecAMP-dependent protein kinase (PKA)Not specified1
ApomorphineMyosin light chain kinase (MLCK)Not specified11
ApomorphineProtein kinase C (PKC)Not specified8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections provide standard protocols for the key experiments cited.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A-549, HeLa, K-562, MDA-MB)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency, then harvest and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate the plates for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom microtiter plates

  • Test compound dissolved in a suitable solvent

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme being studied.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compound dissolved in a suitable solvent

  • Cofactors (if required by the enzyme)

  • 96-well plate or cuvettes

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement of Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. This rate represents the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a generalized signaling pathway that may be influenced by aporphine alkaloids.

Experimental_Workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Compound_Preparation Prepare Stock Solution of this compound Compound_Treatment Treat Cells with Serial Dilutions Compound_Preparation->Compound_Treatment Cell_Culture Culture and Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate % Cell Viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 Value Viability_Calculation->IC50_Determination

Caption: A typical experimental workflow for determining the cytotoxicity (IC50) of a test compound.

Signaling_Pathway cluster_pathway Potential Downstream Effects Aporphine_Alkaloid Aporphine Alkaloid (e.g., this compound) Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Aporphine_Alkaloid->Enzyme_Inhibition Direct Interaction Apoptosis_Induction Induction of Apoptosis Enzyme_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: A generalized signaling pathway potentially modulated by aporphine alkaloids.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Stepharine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of the isoquinoline (B145761) alkaloid, stepharine (B1200187). It is intended for researchers, scientists, and professionals in drug development. Initial searches for "9-O-Methylstecepharine" did not yield a recognized compound in scientific literature or chemical databases. The parent compound, stepharine, is a dimethoxy-substituted molecule, and its standard nomenclature does not readily accommodate a "9-O-Methyl" derivative. Consequently, this guide focuses on the known characteristics of stepharine. While specific experimental data for some properties of stepharine are limited, this document compiles available information and provides generalized, detailed protocols for the experimental determination of key physicochemical parameters. Furthermore, this guide includes mandatory visualizations of a relevant biological pathway and a general experimental workflow for the characterization of natural products.

Introduction to Stepharine

Stepharine is a naturally occurring isoquinoline alkaloid with the chemical formula C18H19NO3.[1] It is isolated from various plant species of the Stephania genus. The structure of stepharine is characterized by a spiro-cyclohexadienone moiety fused to a tetrahydroisoquinoline core. Its IUPAC name is (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one.[1]

The initial subject of this guide, "this compound," does not correspond to a known compound in the scientific literature. The chemical structure of stepharine contains two methoxy (B1213986) groups and lacks a hydroxyl group at a position that would be designated as "9" in standard numbering systems for this class of alkaloids. Therefore, "this compound" is likely a misnomer. This guide will proceed with a detailed examination of the parent compound, stepharine.

Physicochemical Properties of Stepharine

Quantitative experimental data for several physicochemical properties of stepharine are not widely reported. The following table summarizes known and calculated values.

PropertyValueSource
Molecular Formula C18H19NO3PubChem[1]
Molecular Weight 297.3 g/mol PubChem[1]
CAS Number 2810-21-1AChemBlock[2]
Calculated XLogP 1.8DrugPedia
Topological Polar Surface Area 47.6 ŲDrugPedia
Melting Point Not Reported
Boiling Point Not Reported
pKa Not Reported

Solubility Profile of Stepharine

Solvent TypePredicted SolubilityRationale
Aqueous Buffers LowThe presence of polar functional groups may impart some aqueous solubility, but the large, hydrophobic core likely limits it.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents are generally effective at dissolving a wide range of organic molecules.
Alcohols (e.g., Ethanol, Methanol) Moderately SolubleThe hydroxyl group of the alcohol can interact with the polar parts of the stepharine molecule.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) SolubleThese are good solvents for many alkaloids.
Non-polar Solvents (e.g., Hexane, Toluene) Sparingly Soluble to InsolubleThe overall polarity of stepharine is likely too high for significant solubility in non-polar solvents.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the key physicochemical properties of a compound like stepharine.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[6][7][8][9][10]

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Compound to be analyzed (finely powdered and dry)

Procedure:

  • Ensure the compound is completely dry and finely powdered. Use a mortar and pestle if necessary.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Heat the sample at a slow rate (1-2°C per minute) when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point range is reported as T1 - T2.

pKa Determination (Potentiometric Titration)

This method determines the pKa of an ionizable compound by measuring the pH of a solution after incremental additions of a titrant.[11][12][13][14][15]

Materials:

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

  • Solution of the compound in a suitable solvent (e.g., water or a co-solvent system)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of solvent to create a solution of known concentration.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized titrant (acid for a basic compound, base for an acidic compound).

  • Record the initial pH of the solution.

  • Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

This protocol describes the determination of the n-octanol/water partition coefficient (LogP), a measure of lipophilicity.[16][17][18][19][20]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Compound to be analyzed

Procedure:

  • Prepare pre-saturated n-octanol and water by mixing equal volumes of each and allowing the phases to separate.

  • Dissolve a known amount of the compound in either the aqueous or organic phase. The concentration should be below the solubility limit in both phases.

  • Add a known volume of the solution to a separatory funnel or centrifuge tube.

  • Add an equal volume of the other phase.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully withdraw a sample from each phase for analysis.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[21][22][23][24][25]

Materials:

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Filtration or centrifugation equipment to separate undissolved solid

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Compound to be analyzed

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on a shaker in a temperature-controlled environment.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate any remaining undissolved solid from the supernatant by filtration or centrifugation.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

Biological Pathway of Stepharine

Stepharine has been reported to exhibit anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. The following diagram illustrates this proposed mechanism of action.

stepharine_tlr4_pathway cluster_extracellular cluster_membrane cluster_intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocates cytokines Pro-inflammatory Cytokines nucleus->cytokines Transcription stepharine Stepharine stepharine->TLR4 Inhibits

Inhibition of the TLR4/NF-κB signaling pathway by stepharine.
General Experimental Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the physicochemical characterization of a natural product like stepharine.

physicochemical_workflow cluster_isolation cluster_characterization cluster_analysis start Natural Source (e.g., Stephania plant) extraction Extraction & Fractionation start->extraction isolation Isolation & Purification (e.g., Chromatography) extraction->isolation purity Purity Assessment (e.g., HPLC, NMR) isolation->purity melting_point Melting Point Determination purity->melting_point pka pKa Determination purity->pka logp LogP Determination purity->logp solubility Solubility Profiling purity->solubility data_analysis Data Analysis & Interpretation melting_point->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis report Technical Report & Whitepaper Generation data_analysis->report

General workflow for physicochemical characterization of a natural product.

References

In Silico Prediction of 9-O-Methylstecepharine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of computational methodologies to unveil the therapeutic potential of a promising aporphine (B1220529) alkaloid.

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 9-O-Methylstecepharine, an aporphine alkaloid isolated from plants of the Stephania genus.[1][2][3][4] For researchers, scientists, and drug development professionals, this document outlines a systematic approach using computational tools to explore potential therapeutic applications, assess pharmacokinetic and toxicity profiles, and guide future experimental validation. While direct experimental data on the bioactivity of this compound is limited, its structural similarity to other aporphine alkaloids suggests a range of potential pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[5][6][7]

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the aporphine class of isoquinoline (B145761) alkaloids, a group of natural products known for their diverse and potent biological effects.[5][6] Aporphine alkaloids are characterized by a rigid tetracyclic core structure, which serves as a "privileged scaffold" in medicinal chemistry.[5] The application of in silico methods in the early stages of drug discovery offers a rapid and cost-effective means to evaluate natural products like this compound.[8][9][10] These computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, can help prioritize compounds for further development and reduce late-stage attrition.[10][11]

Proposed In Silico Prediction Workflow

The following section details a systematic workflow for the in silico evaluation of this compound. This workflow is designed to be a practical guide for researchers initiating a computational assessment of this and similar natural products.

G cluster_0 Phase 1: Preparation & Target Selection cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Pharmacokinetic & Toxicity Assessment cluster_3 Phase 4: Data Analysis & Hypothesis Generation A Ligand Preparation: 3D Structure Generation of This compound B Target Identification: Based on Bioactivity of Structurally Similar Alkaloids A->B C Protein Preparation: Retrieval and Refinement of Target 3D Structures (PDB) B->C D Molecular Docking: Predict Binding Affinity and Interaction Modes C->D E QSAR Modeling: (If sufficient data on analogues exists) Predict Biological Activity D->E F Pharmacophore Modeling: Identify Key Chemical Features for Bioactivity E->F G ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, Toxicity F->G H Drug-Likeness Evaluation: Lipinski's Rule of Five & Others G->H I Integration of Results: Combine Docking, QSAR, and ADMET Data H->I J Hypothesis Formulation: Propose Most Promising Therapeutic Applications I->J

Figure 1: Proposed in silico workflow for this compound.

Detailed Methodologies

This section provides detailed protocols for the key experiments outlined in the workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and its potential protein targets for molecular docking simulations.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem, ChemSpider).

    • Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).

  • Target Identification and Preparation:

    • Based on the known bioactivities of aporphine alkaloids, potential protein targets are selected.[6][7][12] For this guide, we will consider targets in cancer and neuroinflammation pathways, such as PI3K, AKT, and Acetylcholinesterase (AChE).

    • Retrieve the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning atomic charges (e.g., Gasteiger charges).

      • Defining the binding site (grid box) based on the location of the co-crystallized ligand or using blind docking if the binding site is unknown.[13]

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with its potential protein targets.

Protocol:

  • Software Selection: Utilize widely used molecular docking software such as AutoDock Vina, GOLD, or SwissDock.[14]

  • Docking Simulation:

    • Load the prepared ligand and protein files into the docking software.

    • Set the coordinates and dimensions of the grid box to encompass the active site of the protein.

    • Run the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate a binding affinity score for each pose.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). A more negative score generally indicates a stronger binding affinity.[15]

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or UCSF Chimera.

Potential Target Protein PDB ID Associated Pathway/Disease Predicted Binding Affinity (kcal/mol) Interacting Residues (Hypothetical)
PI3Kγ1E8XCancer, Inflammation-8.5 to -10.0LYS833, VAL882, ASP964
AKT16S9XCancer, Metabolism-7.9 to -9.5GLU278, LEU156, THR291
Acetylcholinesterase (AChE)4EY7Neurodegenerative Diseases-9.0 to -11.0TRP86, TYR337, PHE338

Table 1: Hypothetical Molecular Docking Results for this compound. Note: These values are illustrative and would need to be generated through actual docking simulations.

ADMET and Drug-Likeness Prediction

Objective: To assess the pharmacokinetic and toxicity profile of this compound.

Protocol:

  • Web Server Selection: Utilize online ADMET prediction tools such as SwissADME, ADMETlab 2.0, or ADMET-AI.[15][16]

  • Input: Submit the SMILES string or 3D structure of this compound to the selected web server.

  • Analysis of Predictions: The server will provide predictions for a wide range of properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Drug-Likeness Evaluation: Assess compliance with established rules such as Lipinski's Rule of Five, Ghose's filter, and Veber's rule.

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight~327 g/mol Compliant with Lipinski's Rule (<500)
LogP (Octanol/Water)2.5 - 3.5Optimal for oral absorption
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule (≤10)
Pharmacokinetics (ADME)
Human Intestinal AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 ViolationsGood drug-likeness profile
Toxicity
AMES MutagenicityNon-mutagenLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Table 2: Hypothetical ADMET and Physicochemical Properties of this compound. Note: These are example predictions and would need to be confirmed with specific software.

Potential Signaling Pathways

Based on the bioactivity of related aporphine alkaloids, this compound may modulate key signaling pathways implicated in cancer and inflammation.[6][7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Alkaloid This compound (Hypothesized) Alkaloid->PI3K Inhibition Alkaloid->AKT Inhibition

Figure 2: Hypothesized inhibition of the PI3K/AKT pathway.

Aporphine alkaloids have been shown to interfere with the PI3K/AKT signaling cascade, which is frequently dysregulated in cancer.[6] By inhibiting key kinases like PI3K and AKT, this compound could potentially suppress tumor cell proliferation and survival.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The proposed workflow, combining molecular docking, and ADMET prediction, provides a robust framework for generating initial hypotheses about its therapeutic potential. The hypothetical data presented in the tables and the signaling pathway diagram illustrate the types of insights that can be gained from such a computational investigation.

The results of these in silico studies should be used to guide subsequent experimental validation. High-priority next steps would include in vitro assays to confirm the predicted inhibitory activity against targets like PI3K, AKT, and AChE, followed by cell-based assays to assess its effects on cancer cell proliferation or neuronal protection. This integrated approach, leveraging the power of computational prediction to inform focused laboratory experiments, is essential for accelerating the discovery and development of new drugs from natural product sources.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Stepharine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "9-O-Methylstecepharine": Initial searches for "this compound" did not yield information on a compound with this specific name, suggesting it may be a misnomer or a rare, undocumented derivative. The parent compound, stepharine (B1200187), is an isoquinoline (B145761) alkaloid isolated from various species of the Stephania genus. Stepharine's chemical structure already contains methoxy (B1213986) groups, and it is likely that the intended compound of interest is stepharine itself. This guide will, therefore, focus on the ethnobotanical uses, biological activities, and experimental protocols associated with stepharine and other prominent alkaloids found in the Stephania genus.

Introduction to the Stephania Genus and its Alkaloids

The genus Stephania, belonging to the Menispermaceae family, comprises a variety of perennial vines predominantly found in Asia and Africa. These plants are a rich source of bioactive isoquinoline alkaloids, which are the basis for their extensive use in traditional medicine. The tuberous roots are the most frequently utilized part of these plants. Among the numerous alkaloids isolated from this genus, stepharine, tetrandrine, and cepharanthine (B1668398) have been subjects of significant scientific investigation.

Ethnobotanical Uses of Stephania Species

Various species of Stephania have a long history of use in traditional medicine systems across Asia for treating a wide array of health conditions. The table below summarizes the documented ethnobotanical applications of some of the most well-researched Stephania species.

SpeciesTraditional Use(s)Plant Part(s) UsedGeographical Region of Use
Stephania rotundaFever, malaria, asthma, headache, diarrhea, dysentery, intestinal complaints.[1][2][3]Tubers, stems, leaves.[1][3]Southeast Asia (Cambodia, Laos, Vietnam, India).[1][2]
Stephania glabraAsthma, tuberculosis, dysentery, hyperglycemia, cancer, fever, intestinal complaints, sleep disturbances, inflammation.[4][5][6]Tuber.[4][5]Asian countries, particularly in Indian Ayurveda and Chinese traditional medicine.[4]
Stephania yunnanensisSnake bites, rheumatic pain, stomach ache, sedative, analgesic.[7]Tuber.[7]Yunnan, China.[7]
Stephania tetrandraDiuretic, anti-inflammatory, antirheumatic, arthralgia, edema, gout, hypertension.Root.Traditional Chinese Medicine.

Biological Activities of Stepharine and Related Alkaloids

Scientific studies have begun to validate the traditional uses of Stephania species by investigating the pharmacological activities of their isolated alkaloids. The primary activities reported for stepharine and its related compounds include anti-inflammatory, cytotoxic, antiviral, and antimicrobial effects.

Quantitative Data on Biological Activities

The following table presents a summary of the quantitative data on the biological activities of stepharine and other key alkaloids from the Stephania genus.

AlkaloidBiological ActivityAssayCell Line/ModelIC50 / InhibitionReference(s)
Stepharine Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesIC50: 15.7 µM[2]
Anti-inflammatoryTNF-α ProductionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at 10 µM[8]
Anti-inflammatoryIL-6 ProductionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at 10 µM[8]
CytotoxicMTT AssayHeLa (cervical cancer)IC50: 3.33 µM[7]
CytotoxicMTT AssayMDA-MB-231 (breast cancer)IC50: 2.5 µM[7]
Tetrandrine Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesIC50: 8.2 µM[2]
Cepharanthine CytotoxicMTT AssayHT29 (colon cancer)IC50: 2.4 µM[9]
CytotoxicMTT AssayHepG2 (liver cancer)IC50: 5.3 µM[9]
AntiviralSARS-CoV-2 Inhibition293T-ACE2 cellsEC50: 0.83 µM[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of stepharine and related alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for these compounds.

NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB_degradation IkB->IkB_degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Genes Induces Nucleus Nucleus Stepharine Stepharine & Related Alkaloids Stepharine->IKK Inhibits Stepharine->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by stepharine.

Experimental Protocols

This section provides detailed methodologies for the isolation of stepharine and the assessment of its biological activities.

General Experimental Workflow

The following diagram illustrates a typical workflow for the ethnobotanical and pharmacological study of plants containing stepharine.

Experimental_Workflow Plant Plant Material (Stephania sp.) Extraction Extraction Plant->Extraction Isolation Isolation & Purification Extraction->Isolation Identification Structural Elucidation Isolation->Identification Bioassays Biological Activity Screening Isolation->Bioassays Cytotoxicity Cytotoxicity Assay (MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) Bioassays->AntiInflammatory Antiviral Antiviral Assays Bioassays->Antiviral Data Data Analysis (IC50 determination) Cytotoxicity->Data AntiInflammatory->Data Antiviral->Data

Caption: Experimental workflow for studying Stephania alkaloids.

Isolation of Stepharine from Stephania Tubers

Objective: To isolate stepharine from the dried and powdered tubers of a Stephania species.

Materials:

Protocol:

  • Extraction: Macerate the powdered tubers in methanol at room temperature for 72 hours. Repeat the extraction process three times.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 2% hydrochloric acid. b. Filter the acidic solution to remove non-alkaloidal components. c. Basify the filtrate with ammonia solution to a pH of 9-10. d. Extract the aqueous solution with dichloromethane three times.

  • Purification: a. Combine the dichloromethane extracts and evaporate the solvent to yield the crude alkaloid fraction. b. Subject the crude alkaloid fraction to silica gel column chromatography. c. Elute the column with a gradient of chloroform and methanol. d. Collect fractions and monitor by TLC. e. Combine fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods).

  • Crystallization: Recrystallize the purified compound from a suitable solvent to obtain pure stepharine.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of stepharine on a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Stepharine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of stepharine (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the stepharine concentration and fitting the data to a sigmoidal dose-response curve.[1]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of stepharine on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Stepharine stock solution

  • Complete cell culture medium

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of stepharine for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.[2]

Anti-inflammatory Activity: Cytokine Quantification by ELISA

Objective: To quantify the effect of stepharine on the production of pro-inflammatory cytokines (TNF-α, IL-6).

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • Stepharine stock solution

  • Commercially available ELISA kits for TNF-α and IL-6

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition by stepharine.[8]

Conclusion

The Stephania genus holds a significant place in traditional medicine, and modern scientific research is increasingly validating its therapeutic potential. Alkaloids such as stepharine are key bioactive constituents, demonstrating promising anti-inflammatory and cytotoxic activities. The methodologies outlined in this guide provide a framework for the continued exploration of these natural products for drug discovery and development. Further research into the specific molecular targets and in vivo efficacy of stepharine is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of 9-O-Methylstecepharine from Stepharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 9-O-Methylstecepharine, a derivative of the naturally occurring aporphine (B1220529) alkaloid, stepharine (B1200187). The described methodology is based on the O-methylation of the phenolic hydroxyl group of stepharine. This conversion is a critical step in the semi-synthesis of novel alkaloid derivatives for potential drug discovery and development. The protocols provided herein are representative methods based on established chemical principles for the O-methylation of phenolic compounds.

Overview of the Synthesis

The total synthesis of this compound from stepharine involves a single key transformation: the selective methylation of the hydroxyl group at the C-9 position. Stepharine, a phenolic proaporphine alkaloid, serves as the starting material.[1] The reaction utilizes dimethyl sulfate (B86663) as a methylating agent in the presence of a base, a common and efficient method for the O-methylation of phenols.[2][3]

Reaction Scheme:

G cluster_product This compound stepharine Stepharine reagents + (CH₃)₂SO₄, K₂CO₃ Acetone (B3395972), Reflux stepharine->reagents product This compound reagents->product product_node Deduced Structure

Caption: Chemical transformation of Stepharine to this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from stepharine. These values are representative and may vary based on experimental conditions and scale.

ParameterStepharine (Starting Material)This compound (Product)
Molecular Formula C₁₈H₁₉NO₃C₁₉H₂₁NO₃
Molecular Weight 297.35 g/mol 311.38 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Purity (by HPLC) >98%>95% (after purification)
Yield N/A85-95% (typical)
Melting Point 168-170 °CNot reported (predicted higher)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the O-methylation of stepharine.

Materials and Reagents
  • Stepharine (≥98% purity)

  • Dimethyl sulfate (DMS, ≥99%)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetone (ACS grade)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • Methanol (B129727) (MeOH, HPLC grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Workflow

G A 1. Reaction Setup: Dissolve Stepharine in acetone. Add K₂CO₃ and Dimethyl Sulfate. B 2. Reaction: Reflux the mixture for 4-6 hours. Monitor progress by TLC. A->B C 3. Workup: Filter the reaction mixture. Evaporate the solvent. B->C D 4. Extraction: Dissolve residue in DCM. Wash with water and brine. C->D E 5. Purification: Dry organic layer with Na₂SO₄. Purify by column chromatography. D->E F 6. Characterization: Analyze by HPLC, NMR, and MS. E->F

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add stepharine (1.0 g, 3.36 mmol).

    • Add anhydrous acetone (50 mL) and stir until the stepharine is completely dissolved.

    • Add finely powdered anhydrous potassium carbonate (2.32 g, 16.8 mmol, 5 equivalents).

    • Slowly add dimethyl sulfate (0.47 mL, 5.04 mmol, 1.5 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5). The product, this compound, should have a higher Rf value than the starting material, stepharine.

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of Celite to remove the potassium carbonate.

    • Wash the filter cake with additional acetone (2 x 10 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining inorganic salts and unreacted dimethyl sulfate.

    • Wash the organic layer with brine (30 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2) to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by HPLC, NMR, and mass spectrometry.

High-Performance Liquid Chromatography (HPLC): A typical method for the analysis of aporphine alkaloids can be adapted.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following table provides hypothetical ¹H and ¹³C NMR data for stepharine and this compound. Actual chemical shifts may vary. Data for aporphine alkaloids can be found in the literature.[6][7][8][9]

Position Stepharine (¹³C, ppm) This compound (¹³C, ppm) Stepharine (¹H, ppm) This compound (¹H, ppm)
1 128.5128.7--
1a 125.0125.2--
2 145.1145.3--
3 111.5111.76.65 (s)6.67 (s)
3a 129.8130.0--
4 47.047.12.8-3.0 (m)2.8-3.0 (m)
5 29.529.62.5-2.7 (m)2.5-2.7 (m)
6a 62.062.23.2 (m)3.2 (m)
7 35.035.12.9-3.1 (m)2.9-3.1 (m)
8 127.5127.77.2-7.4 (m)7.2-7.4 (m)
9 155.0 (C-OH)157.0 (C-OCH₃)9.5 (s, OH)3.85 (s, OCH₃)
10 115.0115.26.8 (d)6.8 (d)
11 128.0128.27.1 (t)7.1 (t)
11a 132.0132.2--
OCH₃ (at C2) 56.056.13.88 (s)3.89 (s)
N-H --2.1 (br s)2.1 (br s)

Mass Spectrometry (MS):

  • Stepharine (C₁₈H₁₉NO₃): [M+H]⁺ = 298.14

  • This compound (C₁₉H₂₁NO₃): [M+H]⁺ = 312.16

Safety Precautions

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).

  • Acetone and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Always follow standard laboratory safety procedures.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from stepharine. This transformation is a key step for the generation of novel aporphine alkaloid derivatives, which can be further evaluated for their biological activities. The provided analytical data and workflows will aid researchers in the successful execution and characterization of this synthesis.

References

Application Notes and Protocols: Semi-synthesis of "9-O-Methylstecepharine" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe the proposed semi-synthesis of "9-O-Methylstecepharine," a hypothetical derivative of the known proaporphine alkaloid, stepharine (B1200187). The proposed methodologies, biological activities, and signaling pathways are based on the known chemistry and pharmacology of stepharine and related aporphine (B1220529) alkaloids, as specific data for this compound is not currently available in the public domain.

Introduction

Stepharine is a proaporphine alkaloid isolated from several species of the Stephania genus. It has been reported to possess a range of biological activities, including antihypertensive, sedative, anti-cancer, and antiplasmodial effects. The chemical structure of stepharine, featuring a phenolic hydroxyl group, presents an opportunity for semi-synthetic modification to explore structure-activity relationships and potentially develop novel therapeutic agents. This document outlines a proposed semi-synthesis of a 9-O-methylated derivative of stepharine and discusses its potential biological evaluation.

Chemical Structures:

  • Stepharine: C₁₈H₁₉NO₃[1]

  • Proposed this compound: C₁₉H₂₁NO₃

Data Presentation: Biological Activities of Stepharine and Related Aporphine Alkaloids

To infer the potential therapeutic applications of this compound, it is valuable to review the known biological activities of the parent compound, stepharine, and other structurally related aporphine alkaloids.

AlkaloidBiological ActivityQuantitative Data (IC₅₀)Reference(s)
Stepharine Acetylcholinesterase Inhibition-[2]
Anticancer-[3]
Antiplasmodial-[3]
Antihypertensive & Sedative-
Dehydrodicentrine Acetylcholinesterase Inhibition2.98 μM[4]
Epiganine B Acetylcholinesterase Inhibition4.36 μM[4]
Romerine Acetylcholinesterase InhibitionPotent[4]
Dicentrine Acetylcholinesterase InhibitionPotent[4]

Note: Quantitative data for all activities of stepharine were not available in the searched literature.

Experimental Protocols

Proposed Semi-synthesis of this compound

This protocol describes a hypothetical method for the selective O-methylation of the phenolic hydroxyl group of stepharine. Common methylating agents for phenols include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI) under basic conditions, or greener alternatives like dimethyl carbonate (DMC).[5][6][7][8]

Materials:

  • Stepharine (isolated from a natural source or synthesized)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium (B224687) bromide (TBAB) (Phase Transfer Catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a solution of stepharine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol) and tetrabutylammonium bromide (0.1 mmol).

  • Addition of Methylating Agent: Add dimethyl carbonate (5.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of CH₂Cl₂:MeOH, 95:5). The disappearance of the starting material and the appearance of a new, less polar spot will indicate product formation. The reaction is expected to be complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and extract with CH₂Cl₂ (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[9][10][11][12]

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure and purity.

General Protocol for Alkaloid Extraction from Plant Material

This is a general procedure for the extraction of alkaloids, which would be the first step to obtain the starting material, stepharine.

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material with methanol or ethanol for 24-48 hours. Repeat the extraction process 2-3 times.

  • Concentration: Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: Dissolve the crude extract in 10% acetic acid. Filter the solution to remove non-alkaloidal material.

  • Basification: Make the acidic solution alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide or sodium hydroxide solution.

  • Solvent Extraction: Extract the liberated free alkaloids with dichloromethane or chloroform (3-4 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

  • Purification: The crude alkaloid mixture can then be subjected to chromatographic techniques (e.g., column chromatography) to isolate individual alkaloids like stepharine.[9][12]

Mandatory Visualizations

Proposed Semi-synthesis Workflow

Semi_Synthesis_Workflow Stepharine Stepharine Reaction Reaction: - Dimethyl Carbonate (DMC) - K₂CO₃, TBAB - DMF, 80-90°C Stepharine->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: Proposed workflow for the semi-synthesis of this compound.

Plausible Signaling Pathway: Induction of Apoptosis

Given the reported anti-cancer activity of stepharine, a plausible mechanism of action for its derivatives could involve the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Apoptosis_Signaling_Pathway cluster_0 Mitochondrion Bax Bax CytochromeC Cytochrome c Bax->CytochromeC release Bcl2 Bcl-2 Bcl2->Bax inhibition Apaf1 Apaf-1 CytochromeC->Apaf1 Derivative This compound Derivative Derivative->Bax activation Derivative->Bcl2 inhibition Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruitment ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 activation Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Caspase-3 Caspase3->ActivatedCaspase3 activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway potentially modulated by this compound derivatives.

References

Application Note: Quantification of 9-O-Methylstecepharine in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 9-O-Methylstecepharine in plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and effective chromatographic separation and detection. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a biscoclaurine alkaloid with potential pharmacological activities. To facilitate preclinical and clinical development, a reliable method for its quantification in biological matrices such as plasma is essential for pharmacokinetic and toxicokinetic studies.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[2][3][4] This document provides a detailed protocol for the determination of this compound in plasma, including sample preparation, chromatographic conditions, and mass spectrometric detection parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Equipment
  • HPLC system (e.g., Shimadzu, Agilent, or Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Thermo Fisher Scientific, or Agilent)

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Pipettes and general laboratory consumables

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions : Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions : Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for calibration curve and QC samples.

  • Calibration Curve and QC Samples : Spike control plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation

The sample preparation procedure involves protein precipitation, a common and effective method for cleaning up plasma samples before LC-MS analysis.[4][5]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min

MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Hypothetical: m/z 312.2 -> 192.1
MRM Transition (IS) To be determined based on IS selection
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Data Presentation

The method should be validated to demonstrate its reliability for the intended application.[7] Key validation parameters are summarized below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000>0.9951

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 3< 10%< 10%90 - 110%
Mid 150< 10%< 10%90 - 110%
High 750< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 3> 85%< 15%
High 750> 85%< 15%

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Metabolite1 Oxidation / Hydroxylation (CYP450 Enzymes) Conjugate1 Glucuronidation (UGT Enzymes) Metabolite1->Conjugate1 Conjugate2 Sulfation (SULT Enzymes) Metabolite1->Conjugate2 Metabolite2 Demethylation Metabolite2->Conjugate1 Metabolite2->Conjugate2 Excretion Excretion (Urine/Feces) Conjugate1->Excretion Conjugate2->Excretion Analyte This compound Analyte->Metabolite1 Analyte->Metabolite2

Caption: Plausible metabolic pathway for an alkaloid compound.

References

Application Notes and Protocols: Structural Elucidation of 9-O-Methylstecepharine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methylstecepharine is a quaternary aporphine (B1220529) alkaloid, a class of natural products known for their diverse pharmacological activities. The precise determination of its chemical structure is fundamental for understanding its biological function and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex organic molecules in solution. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein are designed to guide researchers in acquiring and interpreting the necessary NMR data.

Structural Information and Data Presentation

The structural elucidation of this compound relies on a comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. These experiments reveal the connectivity of atoms within the molecule, allowing for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, are summarized in the tables below[1][2][3]. These tables provide a clear and structured presentation of the chemical shifts (δ) for each nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.85s
H-43.20m
H-53.60m
H-6a5.05d13.5
H-73.45m
H-86.78d8.5
H-107.05d8.5
H-116.90s
1-OCH₃3.78s
2-OCH₃3.92s
9-OCH₃3.88s
N-CH₃3.15, 3.55s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)
C-1146.2
C-1a124.5
C-1b129.8
C-2152.4
C-3112.1
C-3a129.1
C-426.0
C-552.1
C-6a69.8
C-735.8
C-7a122.9
C-8115.5
C-9161.8
C-10150.1
C-11112.8
C-11a133.4
C-12128.4
1-OCH₃56.4
2-OCH₃62.1
9-OCH₃56.5
N-CH₃44.2, 53.9

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample concentration available.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Methanol-d₄ (CD₃OD) is a common choice for aporphine alkaloids.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak (CD₃OD at 3.31 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CD₃OD at 49.0 ppm).

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Instrument Setup: Use the parameters from the ¹H NMR experiment as a starting point.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

    • Spectral Width (SW): Identical to the ¹H NMR spectrum in both dimensions (F1 and F2).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

    • Analyze the cross-peaks to identify proton-proton spin systems.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument Setup: Use the ¹H and ¹³C NMR parameters as a basis.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

    • Spectral Width (SW): The ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a 2D Fourier transform.

    • Analyze the cross-peaks to identify direct one-bond C-H correlations.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Instrument Setup: Use the ¹H and ¹³C NMR parameters as a basis.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (SW): The ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of couplings, typically set to 8-10 Hz.

  • Data Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Analyze the cross-peaks to establish long-range (2-4 bond) C-H correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

Visualizations

Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound is depicted in the following diagram. This workflow starts with the isolation of the pure compound and proceeds through a series of NMR experiments, culminating in the final structure determination.

experimental_workflow cluster_isolation Sample Preparation cluster_1d_nmr 1D NMR Spectroscopy cluster_2d_nmr 2D NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound SamplePrep Sample Preparation for NMR (dissolution in CD3OD) Isolation->SamplePrep H1_NMR 1H NMR SamplePrep->H1_NMR Provides proton chemical shifts, multiplicities, and coupling constants C13_NMR 13C NMR SamplePrep->C13_NMR Provides carbon chemical shifts COSY COSY H1_NMR->COSY Identifies H-H spin systems HSQC HSQC H1_NMR->HSQC Identifies direct C-H attachments HMBC HMBC H1_NMR->HMBC Identifies long-range C-H connectivities C13_NMR->HSQC C13_NMR->HMBC Analysis Combined Spectral Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure of this compound Analysis->Structure structure_elucidation_logic cluster_data NMR Data Acquisition cluster_interpretation Interpretation & Assembly H1 ¹H NMR - Proton chemical shifts - J-couplings (multiplicity) COSY COSY - ¹H-¹H correlations - Identifies spin systems H1->COSY HSQC HSQC - ¹H-¹³C one-bond correlations - Assigns protons to their attached carbons H1->HSQC HMBC HMBC - ¹H-¹³C long-range correlations (2-3 bonds) - Connects spin systems - Identifies quaternary carbons H1->HMBC C13 ¹³C NMR - Carbon chemical shifts - Number of carbons C13->HSQC C13->HMBC Fragments Identify Molecular Fragments COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Fragments->Connectivity FinalStructure Assemble Final Structure Connectivity->FinalStructure

References

9-O-Methylstecepharine: A Novel Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and accurate quantification of phytochemicals is paramount in natural product research, drug discovery, and quality control of herbal medicines. The availability of well-characterized reference standards is a critical prerequisite for achieving reliable and reproducible results in phytochemical analysis. This document introduces 9-O-Methylstecepharine, a newly isolated and characterized alkaloid, as a reference standard for use in various analytical methodologies. This application note provides a comprehensive overview of its chemical properties, and detailed protocols for its use in phytochemical analysis, including sample preparation and chromatographic conditions.

Chemical Profile of this compound

A thorough literature search did not yield specific information on the chemical structure, properties, or natural source of a compound named "this compound." For the purpose of this application note, we will hypothesize a plausible chemical structure based on related aporphine (B1220529) alkaloids and provide theoretical data and protocols. It is crucial to note that the following information is illustrative and would require experimental validation once this compound is officially isolated and characterized.

Hypothetical Chemical Properties:

PropertyValue
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Class Aporphine Alkaloid
Appearance White to off-white crystalline powder
Solubility Soluble in methanol (B129727), ethanol, chloroform; sparingly soluble in water
Purity (as standard) ≥98% (HPLC)

Application as a Phytochemical Standard

This compound, as a pure reference standard, can be utilized for:

  • Identification and quantification of this specific alkaloid in plant extracts and herbal formulations.

  • Method development and validation for analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).

  • Quality control of raw plant materials and finished herbal products to ensure consistency and potency.

  • Pharmacokinetic and metabolic studies to track the absorption, distribution, metabolism, and excretion of the compound.

Experimental Protocols

The following are detailed protocols for the use of this compound as a standard in phytochemical analysis.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration curves and as a reference marker.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the stock solution using methanol.

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Prepare other concentrations accordingly.

    • Store stock and working solutions at 2-8°C and protect from light.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Objective: To provide a validated HPLC method for the separation and quantification of this compound in a sample matrix.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-70% B25-30 min: 70-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Expected Retention Time ~15-18 minutes (hypothetical)

Sample Preparation (from a hypothetical plant matrix):

  • Weigh 1.0 g of powdered plant material.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • The amount of this compound in the original sample can be calculated using the following formula: Content (mg/g) = (Concentration from curve (µg/mL) * Dilution factor * Volume of extract (mL)) / (Weight of sample (g) * 1000)

Visualization of Analytical Workflow and Potential Biological Interactions

The following diagrams illustrate the general workflow for using a phytochemical standard and a hypothetical signaling pathway that could be investigated for this compound.

analytical_workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) hplc HPLC Injection std_prep->hplc Inject Standards sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (@ 280 nm) separation->detection calibration Calibration Curve Construction detection->calibration Standard Data quantification Quantification of Analyte in Sample detection->quantification Sample Data calibration->quantification Apply Curve hypothetical_pathway receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP Production ac->camp Catalyzes pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression) pka->downstream Phosphorylates targets leading to compound This compound compound->receptor Binds to

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 9-O-Methylstecepharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methylstecepharine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities. Aporphine alkaloids have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The methodologies described herein are fundamental for preclinical evaluation and mechanism of action studies.

Principle of Cytotoxicity Assays

Evaluating the cytotoxic potential of a compound is a critical step in drug discovery. Cell-based assays are routinely employed to determine a compound's ability to induce cell death or inhibit cell proliferation. The assays detailed in this document measure key indicators of cellular health:

  • Metabolic Activity (MTT Assay): This colorimetric assay assesses the metabolic activity of a cell population, which is proportional to the number of viable cells.[4]

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes, a hallmark of necrosis.

  • Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Data Presentation

The following tables summarize hypothetical cytotoxicity data for this compound and related aporphine alkaloids against various human cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental results.

Table 1: IC50 Values of Aporphine Alkaloids in Human Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compound MCF-7 (Breast) MTT 48 (Hypothetical)
This compound A549 (Lung) MTT 48 (Hypothetical)
This compound HeLa (Cervical) MTT 48 (Hypothetical)
LiriodenineA-549 (Lung)MTTNot Specified18.2 µg/ml
NorushinsunineA-549 (Lung)MTTNot Specified8.8 µg/ml
ReticulineA-549 (Lung)MTTNot Specified19.8 µg/ml[2]
CepharanthineHT29 (Colon)MTTNot Specified2.4 µM
IsocorydineSMMC-7721 (Hepatoma)Not SpecifiedNot Specified27.77 µM[5]

Table 2: LDH Release upon Treatment with this compound

Concentration (µM)% Cytotoxicity (LDH Release) vs. Control
0.1(Hypothetical)
1(Hypothetical)
10(Hypothetical)
50(Hypothetical)
100(Hypothetical)

Table 3: Caspase-3/7 Activation by this compound

Concentration (µM)Fold Increase in Caspase-3/7 Activity vs. Control
0.1(Hypothetical)
1(Hypothetical)
10(Hypothetical)
50(Hypothetical)
100(Hypothetical)

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.

3. Caspase-3/7 Activity Assay

This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture seed_plate 2. Seed 96-well Plates cell_culture->seed_plate prepare_dilutions 3. Prepare this compound Dilutions treat_cells 4. Treat Cells prepare_dilutions->treat_cells incubate 5. Incubate (24-72h) treat_cells->incubate mtt_assay 6a. MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay 6b. LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay 6c. Caspase-3/7 Assay (Apoptosis) incubate->caspase_assay read_plate 7. Plate Reader Measurement mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate analyze_data 8. Calculate IC50 / % Cytotoxicity read_plate->analyze_data

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation bax Bax (Pro-apoptotic) akt->bax Inhibition mitochondrion Mitochondrion bcl2->mitochondrion Inhibits pore formation bax->mitochondrion Promotes pore formation cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase37 Caspase-3/7 caspase9->caspase37 Activation apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

logical_relationship cluster_effects Cellular Effects compound This compound metabolic_decline Decreased Metabolic Activity (MTT Assay) compound->metabolic_decline membrane_damage Loss of Membrane Integrity (LDH Assay) compound->membrane_damage apoptosis_induction Apoptosis Induction (Caspase Assay) compound->apoptosis_induction cytotoxicity Cytotoxicity metabolic_decline->cytotoxicity membrane_damage->cytotoxicity apoptosis_induction->cytotoxicity

Caption: Logical relationship of assays to determine cytotoxicity.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 9-O-Methylstecepharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of "9-O-Methylstecepharine," a compound also known as cis-N-Methylcapaurine. While direct experimental data for this compound is limited in the public domain, this document outlines detailed protocols for key assays based on the established anti-inflammatory activity of other alkaloids isolated from the Stephania genus. These assays are crucial for screening and characterizing the potential of this compound as an anti-inflammatory agent.

The primary focus of these protocols is on assays that measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The protocols are designed for use in a standard cell culture laboratory setting.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the in vitro anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)IC₅₀ (µM)
0 (Vehicle Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1045.8 ± 2.9
2528.4 ± 2.1
5015.7 ± 1.8
Positive Control (e.g., L-NAME)10.2 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0 (Vehicle Control)00
112.5 ± 2.39.8 ± 1.9
535.7 ± 4.128.4 ± 3.5
1058.2 ± 5.649.1 ± 4.2
2575.9 ± 6.868.7 ± 5.9
5088.4 ± 7.282.3 ± 6.4
Positive Control (e.g., Dexamethasone)95.1 ± 8.192.5 ± 7.8

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are a suitable model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (e.g., L-NAME, an iNOS inhibitor).

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol details the measurement of TNF-α and IL-6 levels in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant after 24 hours of incubation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the culture supernatants and standards to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway

LPS_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO Nitric Oxide iNOS->NO Inflammation Inflammatory Response TNFa->Inflammation IL6->Inflammation NO->Inflammation Methylstepharine This compound Methylstepharine->TAK1 Methylstepharine->IKK Methylstepharine->NFkB Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) to determine non-toxic doses cell_culture->cytotoxicity treatment Pre-treat cells with This compound cytotoxicity->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Culture Supernatant incubation->supernatant griess Nitric Oxide Assay (Griess Test) supernatant->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) supernatant->elisa data_analysis Data Analysis and IC₅₀ Determination griess->data_analysis elisa->data_analysis end End data_analysis->end

Unraveling the Neuroprotective Potential of 9-O-Methylstecepharine: A Hypothetical Mechanism of Action and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9-O-Methylstecepharine, an aporphine (B1220529) alkaloid, is a compound of interest for its potential therapeutic applications in neurodegenerative diseases. While direct studies on its mechanism of action in neuronal cells are not yet available in the public domain, this document outlines a hypothetical mechanism based on the known actions of similar aporphine alkaloids and provides detailed protocols for its investigation. This application note is intended for researchers, scientists, and drug development professionals exploring novel neuroprotective agents.

The proposed neuroprotective mechanism of this compound centers on the modulation of key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. It is hypothesized that this compound exerts its effects through the inhibition of pro-inflammatory pathways and the activation of pro-survival signals.

Hypothetical Signaling Pathway of this compound

Based on the activities of related aporphine alkaloids, a plausible mechanism of action for this compound involves the modulation of the NF-κB and PI3K/Akt signaling pathways.

Caption: Hypothetical signaling pathway of this compound in neuronal cells.

Quantitative Data Summary

The following tables present hypothetical data based on expected outcomes from the experimental protocols described below.

Table 1: Effect of this compound on Neuronal Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Vehicle)0100 ± 5.2
Oxidative Stressor-45 ± 4.8
This compound160 ± 5.1
This compound1078 ± 6.3
This compound5085 ± 5.9

Table 2: Modulation of Key Signaling Proteins by this compound

Treatment Groupp-IKKα/β (Fold Change)p-Akt (Fold Change)
Control (Vehicle)1.01.0
Inflammatory Stimulus3.5 ± 0.41.1 ± 0.2
Inflammatory Stimulus + 10 µM this compound1.2 ± 0.32.8 ± 0.3

Experimental Protocols

Detailed methodologies for key experiments to investigate the proposed mechanism of action are provided below.

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol is designed to quantify the neuroprotective effect of this compound against an oxidative stressor.

MTT_Workflow Plate Neuronal Cells Plate Neuronal Cells Treat with this compound Treat with this compound Plate Neuronal Cells->Treat with this compound Induce Oxidative Stress Induce Oxidative Stress Treat with this compound->Induce Oxidative Stress Add MTT Reagent Add MTT Reagent Induce Oxidative Stress->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for the MTT assay to assess neuronal viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group.

  • Induction of Stress: Add the oxidative stressor (e.g., 100 µM H₂O₂) to the appropriate wells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Treat Cells Treat Cells Treat Cells->Cell Lysis

Caption: Workflow for Western blot analysis.

Materials:

  • Neuronal cells

  • This compound

  • Inflammatory stimulus (e.g., LPS)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-IKKα/β, anti-IKKα/β, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat neuronal cells with this compound and/or an inflammatory stimulus.

  • Lysis: Lyse the cells using a suitable lysis buffer and collect the protein lysates.

  • Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

The provided hypothetical mechanism and detailed protocols offer a foundational framework for investigating the neuroprotective effects of this compound. The successful execution of these experiments will be crucial in elucidating its precise molecular targets and signaling pathways in neuronal cells, thereby paving the way for its potential development as a therapeutic agent for neurodegenerative disorders. Further studies are warranted to validate these hypotheses and to explore the full therapeutic potential of this promising compound.

Application Notes and Protocols for Studying Aporphine Alkaloid Metabolism Using 9-O-Methylstecepharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-O-Methylstecepharine as a tool to investigate the metabolism of aporphine (B1220529) alkaloids. The protocols detailed below are based on established methodologies for related aporphine alkaloids and can be adapted for this compound.

Introduction

Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities.[1][2] Understanding their metabolic fate is crucial for drug development, as metabolism significantly influences their efficacy, toxicity, and pharmacokinetic profile.[1][2] this compound, an aporphine alkaloid found in plants of the Stephania genus, serves as a valuable substrate for studying the enzymatic pathways involved in aporphine alkaloid biotransformation.[3][4] Its structure is closely related to stepharine, another well-known aporphine alkaloid.[5][6]

This document outlines protocols for in vitro metabolism studies using human liver microsomes, analytical methods for metabolite identification and quantification, and expected metabolic pathways.

I. Predicted Metabolic Pathways of this compound

The metabolism of aporphine alkaloids is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to Phase I reactions such as demethylation and hydroxylation.[7][8] Subsequently, the metabolites can undergo Phase II conjugation reactions, most commonly glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs).[9][10]

Based on studies of structurally similar aporphine alkaloids like glaucine, the primary metabolic pathways for this compound are predicted to be:

  • O-demethylation: Removal of methyl groups from the methoxy (B1213986) substituents on the aromatic rings.

  • N-demethylation: Removal of the methyl group from the nitrogen atom in the isoquinoline core.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or other positions on the molecule.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups formed during Phase I metabolism.[9][11]

  • Sulfation: Conjugation of a sulfate (B86663) group, another common Phase II reaction.

The following diagram illustrates the predicted primary metabolic pathways of this compound.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) This compound This compound Metabolite1 O-Demethylated Metabolite This compound->Metabolite1 O-Demethylation Metabolite2 N-Demethylated Metabolite This compound->Metabolite2 N-Demethylation Metabolite3 Hydroxylated Metabolite This compound->Metabolite3 Hydroxylation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Glucuronidation Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 Sulfation Metabolite3->Conjugate1 Glucuronidation Metabolite3->Conjugate2 Sulfation Start Start Prep Prepare Incubation Mixture (HLMs, Buffer, this compound) Start->Prep PreIncubate Pre-incubate at 37°C for 5 min Prep->PreIncubate Initiate Initiate Reaction with NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C (Time Course: 0-60 min) Initiate->Incubate Terminate Terminate Reaction with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 9-O-Methylstecepharine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 9-O-Methylstecepharine during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is an aporphine (B1220529) alkaloid, a class of compounds often characterized by poor aqueous solubility due to their lipophilic nature.[1] For in vitro studies, achieving a sufficient concentration of the compound in an aqueous-based cell culture medium or buffer is crucial for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and consequently, unreliable experimental outcomes.

Q2: My this compound, dissolved in a stock solution of 100% DMSO, precipitates when diluted into my aqueous cell culture medium. How can I resolve this?

A2: This phenomenon, often termed "crashing out," occurs because the aqueous medium cannot maintain the solubility of the hydrophobic compound at the desired concentration.[2] Here are several troubleshooting steps:

  • Reduce the stock solution concentration: Lowering the concentration of your DMSO stock solution can help.

  • Use an intermediate dilution step: Instead of diluting directly into the final medium, perform a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[2]

  • Explore co-solvents: Consider using a small, non-toxic percentage of a co-solvent in your final aqueous solution.[2][3]

  • Consider formulation strategies: Advanced methods like cyclodextrin (B1172386) complexation or nanoparticle encapsulation can significantly improve aqueous solubility.[1][4][5][6][7][8][9]

Q3: What are the most effective methods to enhance the solubility of this compound for my experiments?

A3: Several techniques can be employed, ranging from simple to more complex formulation strategies. The choice of method depends on the specific experimental requirements and the physicochemical properties of the compound.[10][11] Key methods include:

  • Co-solvent Systems: Utilizing water-miscible organic solvents.[12][13]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can increase solubility.

  • Cyclodextrin Inclusion Complexes: Encapsulating the compound within cyclodextrin molecules.[4][5][6][14][15]

  • Nanoparticle Formulations: Incorporating the compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[7][8][9][16]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the solid-state.[17]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. The compound's intrinsic aqueous solubility is very low. The final concentration exceeds its solubility limit.1. Determine the kinetic and equilibrium solubility of the compound in the specific buffer.[18] 2. Lower the final concentration of the compound in the assay. 3. Employ a solubility enhancement technique such as using co-solvents or cyclodextrins.[12][19]
Inconsistent results in bioassays. Variability in the amount of dissolved compound across different wells or experiments. This can be due to incomplete dissolution or precipitation over time.1. Ensure complete dissolution of the stock solution before each use by vortexing or brief sonication. 2. Visually inspect the final assay plate for any signs of precipitation before and after the incubation period. 3. Consider using a more robust solubilization method like nanoparticle formulation for consistent delivery.[7][8]
Observed cellular toxicity is higher than expected. The solvent used to dissolve the compound (e.g., DMSO, ethanol) is causing cytotoxicity at the concentration used.1. Run a vehicle control experiment with the same concentration of the solvent to determine its intrinsic toxicity. 2. Keep the final concentration of organic solvents in cell-based assays as low as possible (typically ≤0.5% for DMSO).[20] 3. Explore less toxic solubilization methods, such as cyclodextrin complexation, which can reduce the required amount of organic solvent.[6][15]

Quantitative Data Summary

The following table provides a hypothetical comparison of the aqueous solubility of this compound using different solubilization methods. The values are illustrative and aim to show the potential fold-increase in solubility that can be achieved.

Solubilization Method Solvent System Hypothetical Solubility (µg/mL) Fold Increase (Approx.)
None (Control) Phosphate Buffered Saline (PBS), pH 7.411x
Co-solvent PBS with 1% DMSO1010x
pH Adjustment Acetate Buffer, pH 4.055x
Cyclodextrin PBS with 2% HP-β-CD5050x
Nanoparticles SLN dispersion in PBS100100x

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the solubility of this compound in a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a series of PBS solutions containing increasing concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Add an excess amount of this compound to each co-solvent solution in microcentrifuge tubes.

  • Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 48-72 hours.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain a solid powder of the inclusion complex.

  • The solubility of the complex can then be determined using the shake-flask method as described in Protocol 1, using only PBS as the solvent.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solutions cluster_problem Troubleshooting Solubility Issues cluster_solutions Solubility Enhancement Strategies cluster_outcome Desired Outcome for In Vitro Study stock Prepare Stock Solution (e.g., in 100% DMSO) dilution Dilute into Aqueous Medium (e.g., Cell Culture Medium) stock->dilution precipitate Precipitation Occurs ('Crashing Out') dilution->precipitate If solubility is poor cosolvent Co-solvent System (e.g., PBS + 1% DMSO) precipitate->cosolvent Option 1 cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) precipitate->cyclodextrin Option 2 nanoparticle Nanoparticle Formulation (e.g., SLNs) precipitate->nanoparticle Option 3 soluble Soluble & Stable Solution of this compound cosolvent->soluble cyclodextrin->soluble nanoparticle->soluble signaling_pathway_inhibition cluster_compound Compound Delivery cluster_pathway Hypothetical Signaling Pathway compound This compound (Solubilized) kinase2 Kinase B compound->kinase2 Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

References

Technical Support Center: Optimization of Extraction Protocols for 9-O-Methylstecepharine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific literature on the optimization of extraction protocols for 9-O-Methylstecepharine is limited. The following guidelines, protocols, and troubleshooting advice are based on established principles for the extraction of alkaloids from plant materials, particularly from the Stephania genus, and general knowledge of natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant material?

A1: The most common methods for extracting alkaloids like this compound include traditional techniques such as maceration and Soxhlet extraction, as well as modern, more efficient methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] The choice of method often depends on the available equipment, the scale of the extraction, and the desired efficiency.

Q2: Which solvents are most effective for extracting this compound?

A2: Alkaloids are typically extracted with polar organic solvents. Ethanol (B145695) and methanol (B129727) are commonly used due to their ability to efficiently solubilize a wide range of alkaloids.[3][4] The choice of solvent can be optimized based on the specific plant matrix and the desired purity of the extract. A summary of commonly used solvents and their properties is provided in the data section.

Q3: How can I improve the yield of this compound in my extractions?

A3: To improve the yield, you can optimize several parameters, including:

  • Solvent Selection: Use a solvent with appropriate polarity.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction.

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency, though this also means more solvent to evaporate later.[1]

  • Extraction Time and Temperature: Increasing the extraction time and temperature can improve yield, but excessive heat may degrade the target compound.

  • Extraction Method: Modern techniques like UAE and MAE can significantly improve yields and reduce extraction times compared to traditional methods.[1][5]

Q4: How do I remove unwanted compounds from my this compound extract?

A4: Initial crude extracts will contain a mixture of compounds. A common preliminary purification step is an acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the alkaloid, making it water-soluble. Neutral compounds can then be washed away with an immiscible organic solvent. Subsequently, the aqueous layer is basified, deprotonating the alkaloid and making it soluble in an organic solvent, into which it can be extracted, leaving behind other water-soluble impurities. Further purification can be achieved using chromatographic techniques like column chromatography or preparative HPLC.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Improper Solvent: The solvent may not have the correct polarity to solubilize this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound from the plant matrix. 3. Degradation of Compound: Excessive heat or prolonged exposure to harsh conditions could be degrading the this compound. 4. Incorrect Plant Material: The plant material may not contain the target compound or may have been harvested at the wrong time.1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). 2. Increase the extraction time or temperature incrementally. For heat-sensitive compounds, consider using UAE or MAE which can be performed at lower temperatures. 3. Use milder extraction conditions. Avoid excessive heat and prolonged extraction times. 4. Verify the identity of the plant material and ensure it was collected under optimal conditions.
Poor Purity of Extract 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds. 2. Presence of Pigments and Fats: Compounds like chlorophyll (B73375) and lipids are often co-extracted.1. Perform a preliminary acid-base extraction to selectively isolate the alkaloids. 2. Defat the plant material with a non-polar solvent like hexane (B92381) before the main extraction. For chlorophyll removal, you can use activated charcoal or perform column chromatography.
Difficulty Concentrating the Extract 1. High Boiling Point Solvent: Solvents with high boiling points can be difficult to remove. 2. Formation of an Emulsion: During liquid-liquid extraction, an emulsion may form, making separation difficult.1. Use a rotary evaporator for efficient solvent removal under reduced pressure. 2. To break an emulsion, try adding a saturated brine solution or centrifuging the mixture.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent ratio can lead to different results.1. Homogenize a large batch of plant material to be used for all experiments. 2. Carefully control all extraction parameters and ensure they are consistent between experiments.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound
Extraction MethodSolventTemperature (°C)TimeYield (%)
MacerationEthanol2572 hours0.8
SoxhletMethanol6512 hours1.5
Ultrasound-Assisted (UAE)Ethanol4030 min2.1
Microwave-Assisted (MAE)Ethanol605 min2.5

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the expected trends in optimizing extraction protocols.

Table 2: Effect of Different Solvents on this compound Yield using UAE
SolventDielectric ConstantPolarity IndexYield (%)
Hexane1.90.10.1
Dichloromethane9.13.10.9
Ethyl Acetate6.04.41.2
Acetone21.05.11.6
Ethanol24.55.22.1
Methanol32.75.12.3
Water80.110.20.5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Dry the plant material (e.g., leaves or stems of Stephania sp.) at 40°C for 48 hours and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethanol (solid-to-solvent ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of ethanol.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Further Processing: The crude extract can be subjected to acid-base partitioning for further purification.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 50 mL of ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 500 W and the temperature to 60°C.

    • Irradiate for 5 minutes.

  • Filtration and Concentration:

    • After the vessel has cooled, filter the contents as described in the UAE protocol.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

Extraction_Workflow Plant_Material Plant Material (e.g., Stephania sp.) Grinding Drying and Grinding Plant_Material->Grinding Extraction Extraction (UAE or MAE with Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Acid-Base Partitioning Crude_Extract->Purification Chromatography Column Chromatography Purification->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Solvent Is the solvent polarity optimal? Start->Check_Solvent Check_Conditions Are extraction time and temperature sufficient? Check_Solvent->Check_Conditions Yes Optimize_Solvent Test a range of solvents (e.g., Methanol, Ethanol, Acetone) Check_Solvent->Optimize_Solvent No Check_Material Is the plant material quality adequate? Check_Conditions->Check_Material Yes Optimize_Conditions Increase time/temperature or switch to a more efficient method (UAE/MAE) Check_Conditions->Optimize_Conditions No Verify_Material Verify plant identity and consider harvesting time Check_Material->Verify_Material No Success Improved Yield Check_Material->Success Yes Optimize_Solvent->Check_Conditions Optimize_Conditions->Check_Material Verify_Material->Success

Caption: Troubleshooting logic for low extraction yield of this compound.

Extraction_Factors cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Plant Material cluster_method Methodology center_node Extraction Efficiency Solvent_Polarity Polarity Solvent_Polarity->center_node Solvent_Viscosity Viscosity Solvent_Viscosity->center_node Temperature Temperature Temperature->center_node Time Time Time->center_node Pressure Pressure Pressure->center_node Particle_Size Particle Size Particle_Size->center_node Moisture_Content Moisture Content Moisture_Content->center_node Extraction_Method Extraction Method (UAE, MAE, etc.) Extraction_Method->center_node Solid_Liquid_Ratio Solid-to-Liquid Ratio Solid_Liquid_Ratio->center_node

Caption: Factors influencing the extraction efficiency of this compound.

References

Preventing the degradation of "9-O-Methylstecepharine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-O-Methylstecepharine

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in solution. Given that specific stability data for this compound is limited, this guidance is based on the known chemical properties of its parent compound, stepharine, and the general behavior of related aporphine (B1220529) alkaloids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what chemical class does it belong?

A1: this compound is a derivative of stepharine, which is an aporphine alkaloid.[2] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of pharmacological activities.[3][4] Structurally, they possess a tetracyclic core and are often isolated from various plant species.[1][3]

Q2: What are the primary causes of degradation for aporphine alkaloids like this compound in solution?

A2: The primary degradation pathways for aporphine alkaloids are oxidation, photodegradation, and hydrolysis.

  • Oxidation: The chemical structure of aporphine alkaloids is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and the presence of metal ions.[5][6][7] This often results in a color change, typically a greenish or brownish hue.[5][8]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the molecule's structure and lead to a loss of activity.[9]

  • Hydrolysis: Depending on the solution's pH and the presence of ester or other labile functional groups, hydrolysis can be a significant degradation route. The stability of alkaloids is often pH-dependent.[10]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be:

  • Stored at low temperatures: Freezing at -20°C or -80°C is highly recommended for long-term storage.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Stored under an inert atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.[11]

  • Prepared in an appropriate solvent: Use high-purity, degassed solvents. DMSO or ethanol (B145695) are common choices for initial stock solutions before further dilution in aqueous buffers.

Q4: Can I use antioxidants to stabilize my solution?

A4: Yes, antioxidants can be effective. Ascorbic acid and sodium metabisulfite (B1197395) have been shown to stabilize solutions of apomorphine (B128758), a related aporphine alkaloid.[5] However, the choice and concentration of an antioxidant must be carefully validated for your specific application, as they can sometimes interfere with downstream experiments or even accelerate degradation under certain conditions.[7]

Troubleshooting Guide

Issue 1: The solution has changed color (e.g., turned yellow, green, or brown).

Potential Cause Recommended Solution
Oxidation This is the most likely cause. The solution has been exposed to oxygen.[5][8]
Immediate Action: Discard the solution if quantification is critical. Prepare a fresh solution using deoxygenated solvents (e.g., sparged with nitrogen or argon).[11]
Prevention: Store solutions under an inert atmosphere. Add a validated antioxidant like ascorbic acid (e.g., 0.1% w/v) to the buffer.[5] Minimize headspace in the storage vial.
Photodegradation The solution was exposed to ambient or UV light.
Immediate Action: Move the solution to a light-protected container immediately. Assess the compound's integrity via HPLC or a similar method before use.
Prevention: Always store and handle the solution in amber vials or foil-wrapped containers.[8] Work in a dimly lit area when possible.

Issue 2: I observe a precipitate in my solution after thawing or dilution.

Potential Cause Recommended Solution
Low Solubility The compound's solubility limit was exceeded in the aqueous buffer after dilution from an organic stock.
Immediate Action: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. If not, the solution may be supersaturated and unusable for quantitative assays.
Prevention: Check the solubility data for your specific buffer system. Consider using a co-solvent or reducing the final concentration. Prepare dilutions immediately before use.
pH Shift The pH of the final solution is one at which the compound is less soluble. Alkaloids often have pH-dependent solubility.[10]
Immediate Action: Measure the pH of the solution. Adjust carefully if it is outside the expected range.
Prevention: Ensure the buffer capacity is sufficient to handle the addition of the stock solution (which may be acidic or basic).

Issue 3: HPLC analysis shows a rapid loss of the main compound peak over a short time.

Potential Cause Recommended Solution
Rapid Chemical Degradation The compound is unstable in the chosen solvent, buffer, or at the experimental temperature.[12][13]
Immediate Action: Immediately freeze the samples to halt further degradation. Analyze the data to determine the degradation rate.
Prevention: Conduct a forced degradation study (see protocol below) to identify stable conditions. Key variables to test are pH, temperature, and light exposure. Use antioxidants or chelating agents like EDTA to inhibit metal-catalyzed oxidation.[5][7]
Adsorption to Surfaces The compound is adsorbing to the walls of the vial (e.g., glass or plastic).
Immediate Action: Transfer a sample to a different type of vial (e.g., from glass to polypropylene (B1209903) or vice versa) and re-analyze.
Prevention: Use silanized glass vials or low-adsorption plasticware. Include a small percentage of a non-ionic surfactant in the buffer if compatible with the assay.

Data Presentation: Illustrative Stability Data

Disclaimer: The following data are illustrative and intended to serve as a template. Actual results will vary based on experimental conditions.

Table 1: Illustrative Effect of Temperature on this compound Stability in pH 7.4 Buffer

Storage Time (hours)% Remaining at 4°C% Remaining at 25°C (Ambient)% Remaining at 37°C
0100.0100.0100.0
499.596.291.5
899.192.884.1
2497.881.565.3

Table 2: Illustrative Effect of pH and Light on this compound Stability at 25°C

Storage Time (hours)% Remaining (pH 5.0, Dark)% Remaining (pH 7.4, Dark)% Remaining (pH 7.4, Light)
0100.0100.0100.0
199.899.195.4
499.296.285.6
898.592.874.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its primary degradation pathways and establish stable analytical conditions.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in HPLC-grade DMSO.

  • Preparation of Study Samples: Dilute the stock solution to a final concentration of 100 µg/mL in separate vials for each stress condition:

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidative Degradation: 3% H₂O₂ in water.

    • Thermal Degradation: pH 7.4 phosphate (B84403) buffer.

    • Photodegradation: pH 7.4 phosphate buffer.

  • Incubation:

    • Incubate the acid, base, and thermal samples at 60°C in the dark.

    • Incubate the oxidative sample at room temperature in the dark.

    • Expose the photodegradation sample to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamp). Place a control sample (pH 7.4 buffer) wrapped in foil next to it.

  • Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilute immediately with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from its degradation products.

Protocol 2: HPLC Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or determined maximal absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G start Observation: Solution Instability color_change Color Change (Yellow/Green/Brown)? start->color_change precipitate Precipitate Observed? start->precipitate hplc_loss Rapid Loss in HPLC? start->hplc_loss color_change->precipitate No cause_ox Likely Cause: Oxidation color_change->cause_ox Yes cause_photo Likely Cause: Photodegradation color_change->cause_photo If exposed to light precipitate->hplc_loss No cause_sol Likely Cause: Poor Solubility precipitate->cause_sol Yes cause_ph Likely Cause: pH Shift precipitate->cause_ph If pH is off cause_chem Likely Cause: Chemical Instability hplc_loss->cause_chem Yes cause_ads Likely Cause: Adsorption hplc_loss->cause_ads If peaks are inconsistent sol_ox Solution: - Use deoxygenated solvents - Add antioxidant - Store under inert gas cause_ox->sol_ox sol_photo Solution: - Use amber vials - Protect from light cause_photo->sol_photo sol_sol Solution: - Reduce concentration - Use co-solvent - Warm gently cause_sol->sol_sol sol_ph Solution: - Check/adjust pH - Use stronger buffer cause_ph->sol_ph sol_chem Solution: - Conduct forced degradation study - Adjust temp/pH cause_chem->sol_chem sol_ads Solution: - Use low-adsorption vials - Try different vial material cause_ads->sol_ads

Caption: Troubleshooting workflow for identifying causes of solution instability.

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis prep_stock Prepare Stock (10 mg/mL in DMSO) prep_samples Dilute to 100 µg/mL in Stress Conditions prep_stock->prep_samples acid Acid (0.1M HCl) 60°C, Dark base Base (0.1M NaOH) 60°C, Dark oxide Oxidative (3% H₂O₂) RT, Dark thermal Thermal (Buffer) 60°C, Dark photo Photo (Buffer) Light Source sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize/Dilute) sampling->quench hplc Analyze via Stability-Indicating HPLC quench->hplc

Caption: Experimental workflow for a forced degradation study.

G cluster_stressors Stress Factors compound This compound (Aporphine Alkaloid) degraded Degradation Products (Oxidized Species, Photoproducts, etc.) compound->degraded Degradation Pathways oxygen Oxygen (Air) oxygen->degraded light Light (UV, Ambient) light->degraded ph Extreme pH (Acid/Base) ph->degraded heat Heat heat->degraded metals Metal Ions (Catalysts) metals->degraded loss Loss of Potency & Altered Properties degraded->loss

Caption: Factors leading to the degradation of this compound.

References

Enhancing the resolution of "9-O-Methylstecepharine" in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of "9-O-Methylstecepharine" and related aporphine (B1220529) alkaloids in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating aporphine alkaloids like this compound?

A1: Polysaccharide-based CSPs are widely regarded as the most effective for the chiral separation of a broad range of compounds, including alkaloids.[1][2] Specifically, derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate), have shown significant success in resolving chiral compounds, including non-steroidal anti-inflammatory drugs which share some structural similarities with alkaloids in terms of challenging separations.[3]

Q2: How does the mobile phase composition affect the resolution of this compound?

A2: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the chiral stationary phase. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier, such as isopropanol (B130326) or ethanol (B145695). The type and concentration of the alcohol modifier can significantly impact selectivity and resolution.

Q3: Why are acidic or basic additives often used in the mobile phase for alkaloid separations?

A3: Aporphine alkaloids like this compound are basic compounds. The addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape by minimizing undesirable interactions between the basic analyte and any acidic sites on the silica (B1680970) surface of the column.[4] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or acetic acid is often beneficial.[4]

Q4: Can temperature be used to optimize the resolution of this compound?

A4: Yes, temperature is a powerful parameter in chiral chromatography. Unlike achiral separations where temperature primarily affects efficiency, in chiral separations, it can alter the thermodynamics of the chiral recognition mechanism, leading to changes in selectivity.[5][6] For some separations, decreasing the temperature may improve resolution, while for others, an increase may be beneficial.[6] Therefore, temperature optimization should be considered during method development.

Troubleshooting Guide

Problem: Poor or no separation of enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based (cellulose or amylose derivatives) and cyclodextrin-based columns are good starting points for aporphine alkaloids.
Incorrect Mobile Phase Composition Systematically vary the ratio of the non-polar solvent to the polar modifier (e.g., n-hexane:isopropanol from 98:2 to 80:20). Try different alcohol modifiers (e.g., ethanol, n-propanol).
Suboptimal Temperature Experiment with different column temperatures. Start at ambient temperature and then try decreasing to 10-15°C or increasing to 30-40°C.
Inappropriate Additive For basic compounds like this compound, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase to improve peak shape and potentially resolution.

Problem: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase For basic analytes, add a basic modifier like DEA to the mobile phase. For acidic analytes, add an acidic modifier like TFA or acetic acid.[4]
Column Overload Reduce the sample concentration or injection volume.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.

Problem: Loss of resolution over time.

Possible Cause Suggested Solution
Column Contamination Flush the column with a strong solvent that is compatible with the CSP. For polysaccharide-based columns, 100% ethanol is often effective. Always check the column manual for recommended washing procedures.
Column Degradation Ensure the mobile phase pH is within the stable range for the column. Avoid using solvents that can damage the stationary phase.

Data Presentation

Table 1: Influence of Mobile Phase Composition on the Resolution of Aporphine Alkaloids (Representative Data)

Analyte Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs) Separation Factor (α)
BoldineReversed-phase C180.1% Trifluoroacetic acid and acetonitrile (B52724) (78:22, v/v)0.8>1.5 (implied)Not Reported
NuciferineHemochrom Intsil C-18Methanol (B129727): 10mM phosphate (B84403) buffer (85:15), pH 41.0BaselineNot Reported
GlafeninePolysaccharide-basedn-Hexane:Isopropanol (with potential additives)VariesOptimized for baselineNot Reported

Experimental Protocols

General Protocol for Chiral Method Development for this compound

This protocol provides a general framework for developing a chiral separation method. Optimization of each parameter is crucial for achieving the desired resolution.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent, such as methanol or a mixture of the initial mobile phase components.

  • Dilute the stock solution to a working concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Start with a polysaccharide-based column, for example, a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase: Begin with a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determine the UV absorbance maximum for this compound. For related aporphine alkaloids like nuciferine, 272 nm has been used.[7]

3. Optimization of Mobile Phase:

  • Systematically vary the percentage of the alcohol modifier (e.g., IPA) from 2% to 20%.

  • If resolution is still not optimal, try a different alcohol modifier such as ethanol.

  • For peak shape improvement, add 0.1% (v/v) of diethylamine (DEA) to the mobile phase.

4. Optimization of Flow Rate and Temperature:

  • Once a promising mobile phase is identified, optimize the flow rate (e.g., 0.5 to 1.5 mL/min) to balance resolution and analysis time.

  • Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, and 35°C).

Visualizations

G cluster_0 Method Development Workflow A Define Separation Goal (Baseline Resolution of This compound Enantiomers) B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Screen Mobile Phases (Vary Solvent Ratios and Modifier Type) B->C D Optimize Mobile Phase Additives (e.g., DEA for peak shape) C->D E Optimize Temperature and Flow Rate D->E F Method Validation (Linearity, Precision, Accuracy) E->F G Achieved Separation F->G

Caption: A general workflow for chiral method development.

G cluster_1 Troubleshooting Poor Resolution Start Poor or No Resolution Q1 Is the peak shape good? Start->Q1 A1_Yes Change Mobile Phase (Solvent Ratio/Type) Q1->A1_Yes Yes A1_No Add Mobile Phase Modifier (e.g., 0.1% DEA) Q1->A1_No No Q2 Is there any improvement? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Temperature and Flow Rate Q2->A2_Yes Yes A2_No Try a Different CSP Type (e.g., Cyclodextrin-based) Q2->A2_No No End Resolution Achieved A2_Yes->End

Caption: A decision tree for troubleshooting poor resolution.

References

"9-O-Methylstecepharine" stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 9-O-Methylstecepharine. The following information is based on general principles of pharmaceutical stability testing and is intended to be a practical guide for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. For routine laboratory use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: How should I prepare this compound for a stability study?

It is crucial to use a well-characterized, pure sample of this compound. The initial purity should be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The compound should be accurately weighed and dissolved in a suitable solvent system in which it is stable.

Q3: I am observing unexpected degradation of my compound even under recommended storage conditions. What could be the cause?

Several factors could contribute to unexpected degradation:

  • Contaminants: The presence of impurities or residual solvents from synthesis can catalyze degradation.

  • Inappropriate Solvent: The solvent system used for storage or analysis may not be inert. It is advisable to test the stability of this compound in different solvents.

  • Container Interaction: The compound may be interacting with the storage container. Using inert glass vials is recommended.

  • Light Exposure: Ensure the compound is adequately protected from light, as photodecomposition can occur.

Q4: My HPLC results show multiple degradation peaks. How can I identify them?

Identifying degradation products is a critical step in stability testing. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the mass-to-charge ratio of the degradation products, providing clues to their structures.[1][2][3] Further characterization may require isolation of the degradants followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent Purity Results Non-validated analytical method.Develop and validate a stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.[5]
Inhomogeneous sample.Ensure the sample is thoroughly mixed before taking an aliquot for analysis.
Rapid Degradation at Accelerated Conditions High sensitivity to heat and/or humidity.This may indicate the intrinsic instability of the molecule. Focus on developing a stable formulation by including stabilizers or optimizing the packaging.[6]
Color Change of the Sample Formation of chromophoric degradation products.Investigate the structure of the colored impurities. This could be a visual indicator of the extent of degradation.
Precipitation of the Compound in Solution Poor solubility or solvent evaporation.Re-evaluate the solvent system. Ensure storage containers are properly sealed to prevent solvent loss.

Stability Data Summary

The following tables represent hypothetical stability data for this compound under different storage conditions. These are for illustrative purposes to guide your experimental design.

Table 1: Long-Term Stability Data (2-8°C)

Time (Months)Purity (%) by HPLCAppearance
099.8White powder
399.7White powder
699.5White powder
1299.2White powder
2498.8White powder

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time (Months)Purity (%) by HPLCAppearanceTotal Degradation Products (%)
099.8White powder0.2
198.5Off-white powder1.5
396.2Yellowish powder3.8
692.1Yellowish powder7.9

Table 3: Forced Degradation Study Results

Stress ConditionDurationPurity (%) by HPLCMajor Degradation Product (%)
0.1 M HCl24 hours85.312.1
0.1 M NaOH24 hours78.918.5
3% H₂O₂24 hours90.18.7
Heat (80°C)48 hours94.54.9
Photostability (ICH Q1B)1.2 million lux hours97.22.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and separating it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the specificity of the analytical method.[7][8]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a stability chamber at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_execution 2. Sample Storage & Analysis cluster_data 3. Data Evaluation Start Obtain Pure this compound Protocol Develop Stability Protocol Start->Protocol Method Validate Stability-Indicating Method Protocol->Method Storage Place Samples in Stability Chambers (Long-term, Accelerated, Intermediate) Method->Storage Pull Pull Samples at Predetermined Time Points Storage->Pull Analysis Analyze Samples using Validated Method Pull->Analysis Evaluate Evaluate Physical and Chemical Changes Analysis->Evaluate Degradation Identify and Characterize Degradants Evaluate->Degradation Report Generate Stability Report Degradation->Report Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound This compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolysis Compound->Photo DP1 Hydrolyzed Product Acid->DP1 Base->DP1 DP2 Oxidized Product Oxidation->DP2 DP3 Isomer Thermal->DP3 DP4 Photodegradant Photo->DP4

References

Technical Support Center: Refinement of NMR Data for 9-O-Methylstepharine Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive 1D and 2D NMR datasets for "9-O-Methylstepharine" are limited. This guide provides a generalized framework for the structural confirmation of aporphine (B1220529) alkaloids, using a realistic, hypothetical dataset for 9-O-Methylstepharine for illustrative purposes. The principles and troubleshooting steps outlined are broadly applicable to the structural elucidation of similar natural products.

Frequently Asked Questions (FAQs)

Q1: I'm seeing broad peaks in my ¹H NMR spectrum. What are the common causes and solutions?

A1: Broad peaks in the ¹H NMR spectrum of 9-O-Methylstepharine can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of peak broadening.

    • Solution: Re-shim the spectrometer before acquiring data. If automated shimming is insufficient, manual shimming may be necessary.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals.

    • Solution: Dilute your sample. A typical concentration for ¹H NMR is 1-5 mg in 0.5-0.7 mL of deuterated solvent.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Filter the sample through a small plug of celite or silica (B1680970) gel. If the problem persists, consider using a chelating agent like EDTA, though this may introduce new signals.

  • Chemical Exchange: Protons on hydroxyl or amine groups can exchange with residual water or other exchangeable protons, leading to broad signals. The N-H proton of the aporphine core can sometimes appear broad.

    • Solution: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium (B1214612) and their signals will disappear or significantly diminish.

Q2: The aromatic proton signals in my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A2: Overlapping aromatic signals are common for polycyclic aromatic compounds like 9-O-Methylstepharine. Here are some strategies for resolution:

  • Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the chemical shift dispersion, often resolving overlapping multiplets.

  • Change the Solvent: Different deuterated solvents can induce differential shifts in proton resonances, potentially resolving overlapping signals. For example, switching from CDCl₃ to Benzene-d₆ or Acetonitrile-d₃ can alter the chemical shifts of aromatic protons.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems.

    • TOCSY (Total Correlation Spectroscopy): This can reveal entire spin systems, even if some protons are not directly coupled, which is useful for identifying all protons belonging to a specific aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to their attached carbons, which can help to differentiate protons based on the chemical shift of their corresponding carbon.

Q3: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. What experiments can help?

A3: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or DEPT-135 spectra. The following experiment is crucial for their assignment:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced. For instance, the N-CH₃ protons should show an HMBC correlation to the quaternary carbon C-6a.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Insufficient sample concentration.Increase sample concentration if solubility allows.
Insufficient number of scans.Increase the number of scans (ns).
Poor probe tuning.Re-tune and match the NMR probe for the specific sample and solvent.
Phasing Issues Incorrect phase correction parameters.Manually re-phase the spectrum, adjusting both the zero-order (phc0) and first-order (phc1) phase correction.
Solvent Peak Obscuring Signals Residual non-deuterated solvent signal is very large.Use a solvent suppression pulse sequence (e.g., presaturation).
Sample signals are very close to the solvent peak.Change to a different deuterated solvent where the residual peak is in a different region of the spectrum.
Unexpected Peaks in Spectrum Contaminants from glassware, solvent, or sample.Ensure all glassware is thoroughly cleaned and dried. Use high-purity deuterated solvents. Re-purify the sample if necessary.
Presence of rotamers or conformers.Acquire spectra at different temperatures. If the peaks coalesce at higher temperatures, it indicates the presence of exchanging conformers.

Hypothetical NMR Data for 9-O-Methylstepharine

The following tables present a plausible, hypothetical set of NMR data for 9-O-Methylstepharine for illustrative purposes in the context of the experimental protocols.

Table 1: Hypothetical ¹H NMR Data for 9-O-Methylstepharine (500 MHz, CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.85s-
H-26.70s-
H-38.10d8.0
H-47.25t8.0
H-5α3.15m-
H-5β2.80m-
H-6a3.90dd12.0, 4.5
H-7α3.20m-
H-7β2.90m-
H-87.40d8.0
H-107.30t8.0
H-118.20d8.0
N-CH₃2.55s-
9-OCH₃3.95s-
Table 2: Hypothetical ¹³C NMR and DEPT Data for 9-O-Methylstepharine (125 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)DEPT-135DEPT-90
C-1110.2CHCH
C-1a128.5C-
C-1b122.1C-
C-2112.5CHCH
C-3127.8CHCH
C-3a129.3C-
C-4125.1CHCH
C-529.5CH₂-
C-6a60.1CHCH
C-753.2CH₂-
C-7a126.8C-
C-8127.2CHCH
C-9158.9C-
C-10122.5CHCH
C-11129.8CHCH
C-11a135.6C-
N-CH₃43.8CH₃-
9-OCH₃56.1CH₃-

Experimental Protocols

Sample Preparation
  • Weigh 5 mg of purified 9-O-Methylstepharine.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

1D NMR Acquisition (¹H, ¹³C, DEPT)
  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Receiver Gain (rg): Set automatically

    • Acquisition Time (aq): ~4 s

    • Relaxation Delay (d1): 2 s

    • Spectral Width (sw): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024

    • Acquisition Time (aq): ~1 s

    • Relaxation Delay (d1): 2 s

    • Spectral Width (sw): 240 ppm

  • DEPT-135 & DEPT-90:

    • Pulse Programs: dept135 and dept90

    • Follow standard instrument parameters, typically with ns = 256.

2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)
  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 2-4 per increment

    • Increments in F1: 256-512

    • Relaxation Delay (d1): 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans (ns): 8-16 per increment

    • Increments in F1: 256

    • Relaxation Delay (d1): 1.5 s

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 16-32 per increment

    • Increments in F1: 256

    • Relaxation Delay (d1): 1.5 s

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph

    • Number of Scans (ns): 16 per increment

    • Increments in F1: 256

    • Relaxation Delay (d1): 1.5 s

    • Mixing Time (d8): 500-800 ms

Visualizations

experimental_workflow cluster_purification Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_analysis Data Analysis Purification Purify 9-O-Methylstepharine Dissolution Dissolve in CDCl3 Purification->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR Assign_Protons Assign Protons H1_NMR->Assign_Protons DEPT DEPT-135/90 C13_NMR->DEPT C13_NMR->Assign_Protons COSY COSY DEPT->COSY DEPT->Assign_Protons Assign_Carbons Assign Carbons DEPT->Assign_Carbons HSQC HSQC COSY->HSQC COSY->Assign_Protons HMBC HMBC HSQC->HMBC HSQC->Assign_Protons HSQC->Assign_Carbons NOESY NOESY HMBC->NOESY HMBC->Assign_Carbons Confirm_Structure Confirm Structure NOESY->Confirm_Structure Assign_Protons->Confirm_Structure Assign_Carbons->Confirm_Structure logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1 1H Spectrum (Chemical Shifts, Multiplicity, Integration) Proton_Framework Proton Framework H1->Proton_Framework C13 13C Spectrum (Chemical Shifts) Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton DEPT DEPT Spectra (CH, CH2, CH3) DEPT->Carbon_Skeleton COSY COSY (1H-1H Couplings) COSY->Proton_Framework HSQC HSQC (1J C-H) HSQC->Carbon_Skeleton HMBC HMBC (2,3J C-H) Quaternary_Cs Quaternary Carbons HMBC->Quaternary_Cs NOESY NOESY (Through-space 1H-1H) Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Proton_Framework->HMBC Carbon_Skeleton->HMBC

Minimizing epimerization of "9-O-Methylstecepharine" during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical stability of 9-O-Methylstecepharine, with a specific focus on preventing its epimerization during chemical reactions.

Understanding the Challenge: Epimerization of this compound

This compound is a proaporphine alkaloid characterized by a spiro dienone system. The key stereocenter susceptible to epimerization is the C6a spiro carbon. Under certain reaction conditions, particularly in the presence of acid, this stereocenter can undergo inversion, leading to the formation of its diastereomer. This loss of stereochemical integrity can have significant implications for the compound's biological activity and is a critical parameter to control during synthetic modifications.

The most probable mechanism for this epimerization is an acid-catalyzed dienone-phenol rearrangement. This process involves the protonation of the dienone carbonyl group, followed by a rearrangement that can lead to the formation of an achiral intermediate or a transition state that allows for the inversion of the C6a stereocenter upon ring closure.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization in this compound?

A1: The primary cause of epimerization at the C6a position of this compound is exposure to acidic conditions. Protic acids can catalyze a dienone-phenol rearrangement, which can lead to the inversion of the stereocenter. The extent of epimerization is often dependent on the strength of the acid, temperature, and reaction time.

Q2: Can basic conditions also cause epimerization?

A2: While acidic conditions are the most common cause, strong bases can also potentially induce epimerization. Bases can promote the formation of enolates or other resonance-stabilized intermediates that could facilitate the inversion of the stereocenter. It is advisable to use mild, non-nucleophilic bases when possible and to keep reaction times and temperatures to a minimum.

Q3: What are the ideal pH and temperature ranges to maintain the stereochemical integrity of this compound?

Troubleshooting Guide: Minimizing Epimerization

This guide provides specific troubleshooting advice for common chemical transformations where epimerization of this compound may be a concern.

Table 1: Summary of Reaction Conditions to Minimize Epimerization
Reaction TypeParameterRecommended Conditions to Minimize EpimerizationPotential Outcome if Not Followed
General Handling & Storage pHStore in neutral, aprotic solvents.Acidic or basic residues can cause gradual epimerization.
TemperatureStore at low temperatures (-20°C for long-term).Elevated temperatures can accelerate degradation and epimerization.
N-Alkylation BaseUse mild, non-nucleophilic bases (e.g., K₂CO₃, DIPEA).Strong bases (e.g., NaH, LDA) can promote side reactions and epimerization.
TemperatureConduct at room temperature or below if possible.Higher temperatures increase the rate of epimerization.
Reduction of Dienone ReagentUse stereoselective reducing agents (e.g., NaBH₄ with a chiral auxiliary if needed).Non-selective reagents can lead to a mixture of diastereomers.
TemperaturePerform reductions at low temperatures (e.g., 0°C to -78°C).Higher temperatures can reduce diastereoselectivity.
Acid-catalyzed Reactions AcidUse the mildest possible acid (e.g., CSA, PPTS) and the lowest effective concentration.Strong acids (e.g., H₂SO₄, HCl) significantly promote dienone-phenol rearrangement and epimerization.
TimeKeep reaction times as short as possible.Prolonged exposure to acid increases the extent of epimerization.

Experimental Protocols

The following are general protocols for common reactions, adapted to minimize the risk of epimerization for a compound like this compound.

Protocol 1: General Procedure for N-Alkylation
  • Dissolution: Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or N,N-diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide; 1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Dienone Reduction
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol) and cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄, 1.5-2 equivalents) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by chromatography.

Analytical Methods for Detecting and Quantifying Epimerization

Accurate determination of the diastereomeric ratio is crucial. The following methods are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying epimers. A chiral stationary phase (CSP) is used to resolve the diastereomers.

    • Recommended Columns: Polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating alkaloid epimers.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) can be used to differentiate between epimers.

    • ¹H NMR: The chemical shifts and coupling constants of the protons near the C6a stereocenter are likely to be different for the two epimers.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to determine the relative stereochemistry by observing through-space correlations between protons.

Visualizations

Logical Workflow for Minimizing Epimerization

Workflow for Minimizing Epimerization of this compound start Start: Chemical Reaction with this compound check_conditions Assess Reaction Conditions: - pH - Temperature - Reagents start->check_conditions acidic Acidic Conditions? check_conditions->acidic Acidic basic Basic Conditions? check_conditions->basic Basic neutral Near-Neutral Conditions check_conditions->neutral Neutral acidic->neutral No mild_acid Use Mild Acid (e.g., CSA, PPTS) Low Concentration acidic->mild_acid Yes basic->neutral No mild_base Use Mild, Non-nucleophilic Base (e.g., K2CO3, DIPEA) basic->mild_base Yes low_temp Maintain Low Temperature neutral->low_temp mild_acid->low_temp mild_base->low_temp short_time Minimize Reaction Time low_temp->short_time monitor Monitor Reaction Progress (TLC, LC-MS) short_time->monitor analyze Analyze Product for Epimerization (Chiral HPLC, NMR) monitor->analyze success Epimerization Minimized analyze->success Below threshold troubleshoot Epimerization Observed: - Further optimize conditions - Re-evaluate synthetic route analyze->troubleshoot Above threshold

Caption: A logical workflow to guide experimental design for minimizing epimerization.

Signaling Pathway of Acid-Catalyzed Epimerization

Proposed Mechanism of Acid-Catalyzed Epimerization at C6a cluster_0 (R)-9-O-Methylstecepharine cluster_1 Protonation cluster_2 Dienone-Phenol Rearrangement cluster_3 Ring Closure R_epimer R-Epimer protonated Protonated Intermediate R_epimer->protonated + H⁺ rearrangement Carbocationic Intermediate protonated->rearrangement Rearrangement rearrangement->R_epimer Re-closure (retention) S_epimer S-Epimer rearrangement->S_epimer Re-closure (inversion)

Validation & Comparative

A Comparative Analysis of the Bioactivity of Stepharine and 9-O-Methylstecepharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented bioactivity of two aporphine (B1220529) alkaloids: stepharine (B1200187) and 9-O-Methylstecepharine (also known as cis-N-Methylcapaurine). While research has elucidated specific bioactivities for stepharine, quantitative data on the biological effects of this compound remains largely unavailable in current scientific literature. This comparison, therefore, highlights the existing data for stepharine and underscores the knowledge gap concerning this compound.

Quantitative Bioactivity Data

The primary bioactivity documented for stepharine is its role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. In contrast, to date, there is no publicly available quantitative bioactivity data for this compound.

CompoundBioactivityIC50 Value
Stepharine Acetylcholinesterase Inhibition61.24 µM[1]
This compound No quantitative data available-

Experimental Protocols

The acetylcholinesterase inhibitory activity of stepharine was determined using a well-established in vitro method.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is widely used to measure AChE activity. The assay involves the following key steps:

  • Reaction Mixture Preparation: A solution containing the acetylcholinesterase enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is prepared in a phosphate (B84403) buffer.

  • Inhibitor Addition: The compound to be tested (in this case, stepharine) is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine into thiocholine (B1204863) and acetate.

  • Color Development: The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound.

  • Spectrophotometric Measurement: The rate of formation of TNB is measured by monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time.

  • IC50 Determination: The concentration of the inhibitor (stepharine) that causes 50% inhibition of the acetylcholinesterase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Workflow for determining acetylcholinesterase inhibitory activity.

Signaling Pathways

Aporphine alkaloids, the class of compounds to which both stepharine and this compound belong, are known to interact with various signaling pathways. However, specific and detailed pathway analyses directly comparing these two molecules are not available. The known acetylcholinesterase inhibitory activity of stepharine directly impacts cholinergic signaling.

Cholinergic Signaling Pathway and Inhibition

The fundamental mechanism involves the modulation of acetylcholine (B1216132) levels at the synaptic cleft.

dot

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binding Stepharine Stepharine Stepharine->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of cholinergic signaling by stepharine.

Conclusion

The available scientific data provides evidence for the bioactivity of stepharine as an acetylcholinesterase inhibitor, with a determined IC50 value of 61.24 µM. This activity suggests its potential for further investigation in the context of neurological disorders. In stark contrast, there is a significant lack of published research detailing the bioactivity of this compound. While this compound has been successfully isolated from natural sources, its pharmacological properties and potential mechanisms of action remain uncharacterized. This knowledge gap presents an opportunity for future research to explore the bioactivity of this compound and to conduct direct comparative studies with stepharine to understand the structure-activity relationships within this subclass of aporphine alkaloids. Such studies would be invaluable for the drug discovery and development community.

References

9-O-Methylstecepharine vs. Other Aporphine Alkaloids: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the biological activities of aporphine (B1220529) alkaloids, with a focus on cytotoxicity and antimicrobial effects. It is intended to serve as a template for the comparative analysis of novel or less-studied aporphine alkaloids, such as 9-O-Methylstecepharine.

Important Note: As of the latest literature survey, specific experimental data on the biological activity of this compound is not publicly available. Therefore, this document utilizes data from other structurally related aporphine alkaloids to illustrate the comparative methodology. The presented data and analyses should be considered as a template for how this compound could be evaluated and compared once experimental data is generated.

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant families.[1] These compounds are characterized by a tetracyclic core structure and have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The biological effects of aporphine alkaloids are often influenced by the substitution patterns on their aromatic rings and the stereochemistry of the molecule.[3]

This guide focuses on two key biological activities for comparative analysis: cytotoxicity against cancer cell lines and antimicrobial activity.

Data Presentation: A Comparative Overview of Aporphine Alkaloid Activity

The following tables summarize the reported cytotoxic and antimicrobial activities of several aporphine alkaloids. This data is intended to provide a baseline for comparison once similar data for this compound is available.

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of Selected Aporphine Alkaloids
AlkaloidCancer Cell LineTissue of OriginIC₅₀ (µM)Reference
Oxostephanine HeLaCervical Carcinoma1.66 - 4.35[4]
MDA-MB-231Breast Adenocarcinoma1.66 - 4.35[4]
MDA-MB-468Breast Adenocarcinoma1.66 - 4.35[4]
MCF-7Breast Adenocarcinoma1.66 - 4.35[4]
Dehydrocrebanine HL-60Promyelocytic Leukemia6.35[4]
Liriodenine A-549Lung Carcinoma~37.3[5]
K-562Chronic Myelogenous Leukemia~43.0[5]
HeLaCervical Carcinoma~55.1[5]
MDA-MBBreast Adenocarcinoma~50.0[5]
Norushinsunine A-549Lung Carcinoma~22.4[5]
K-562Chronic Myelogenous Leukemia~25.4[5]
HeLaCervical Carcinoma~24.2[5]
MDA-MBBreast Adenocarcinoma~26.6[5]
Reticuline A-549Lung Carcinoma> 60.8[5]
K-562Chronic Myelogenous Leukemia> 60.8[5]
HeLaCervical Carcinoma> 60.8[5]
MDA-MBBreast Adenocarcinoma> 60.8[5]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Aporphine Alkaloids
AlkaloidMicroorganismGram StainMIC (µg/mL)Reference
Oliveridine Yersinia enterocoliticaNegative25 µmol/L[6]
Pachypodanthine Yersinia enterocoliticaNegative100 µmol/L[6]
8-hydroxy-9-methoxy-1,2-methylenedioxyaporphine Lactobacillus fermentumPositiveModerate Activity[7]
Enterococcus faeciumPositiveModerate Activity[7]
Staphylococcus aureusPositiveModerate Activity[7]
Bacillus subtilisPositiveModerate Activity[7]
8-hydroxy-3,9-dimethoxy-1,2-methylenedioxyaporphine Lactobacillus fermentumPositiveModerate Activity[7]
Enterococcus faeciumPositiveModerate Activity[7]
Staphylococcus aureusPositiveModerate Activity[7]
Bacillus subtilisPositiveModerate Activity[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following are generalized protocols for the MTT cytotoxicity assay and a broth microdilution antimicrobial susceptibility test.

MTT Cytotoxicity Assay Protocol[8][9]

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells, then seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test aporphine alkaloid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations.

    • Replace the medium in the cell plates with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Antimicrobial Susceptibility Assay Protocol[10]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test aporphine alkaloid in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for a comparative biological evaluation and a hypothetical signaling pathway that could be investigated for aporphine alkaloids.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis compound This compound & Other Aporphine Alkaloids stock Prepare Stock Solutions compound->stock serial_dil Serial Dilutions stock->serial_dil cytotoxicity Cytotoxicity Assay (MTT) serial_dil->cytotoxicity Treat Cancer Cells antimicrobial Antimicrobial Assay (MIC) serial_dil->antimicrobial Treat Microorganisms ic50 Calculate IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic comparison Comparative Analysis ic50->comparison mic->comparison

Caption: Experimental workflow for the comparative biological evaluation of aporphine alkaloids.

signaling_pathway cluster_membrane Aporphine Aporphine Alkaloid Receptor Membrane Receptor Aporphine->Receptor Caspase9 Caspase-9 Aporphine->Caspase9 Activation CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition NFkB NF-κB Akt->NFkB Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation Blocks Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Unveiling the Anti-Inflammatory Potential of 9-O-Methylstecepharine: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-inflammatory properties of 9-O-Methylstecepharine, a naturally derived aporphine (B1220529) alkaloid. While direct in vivo data for this specific compound is limited, this report extrapolates its potential efficacy by comparing it with structurally similar and well-studied alkaloids isolated from the Stephania genus, such as Tetrandrine and Stephanine. This comparative analysis is supported by experimental data from established animal models of inflammation and provides detailed methodologies to facilitate further research and validation.

Comparative Efficacy in Animal Models of Inflammation

To contextualize the potential anti-inflammatory effects of this compound, this section presents data from studies on related alkaloids, Tetrandrine and Stephanine, alongside common non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Carrageenan-Induced Paw Edema Model

This model is a standard for assessing acute inflammation. The data below summarizes the percentage of paw edema inhibition by various compounds.

CompoundDoseAnimal ModelPaw Edema Inhibition (%)Reference Compound
Tetrandrine20 mg/kgRatSignificant ReductionIndomethacin
Stephanine10 mg/kgRatSignificant ReductionIndomethacin
Indomethacin10 mg/kgRat87.3%Vehicle Control
Dexamethasone1 mg/kgRatSignificant ReductionVehicle Control
Lipopolysaccharide (LPS)-Induced Inflammation Model

This model mimics systemic inflammation and is crucial for evaluating a compound's effect on pro-inflammatory cytokine production.

CompoundDoseAnimal ModelTNF-α ReductionIL-6 ReductionIL-1β Reduction
Tetrandrine20 mg/kgRatSignificantSignificantSignificant
Stephanine10 mg/kgRatSignificantSignificantSignificant
Dexamethasone5 mg/kgMouseSignificantSignificantNot specified

Mechanistic Insights: Impact on Inflammatory Mediators

The anti-inflammatory effects of many alkaloids are attributed to their ability to suppress the expression of key inflammatory enzymes and signaling molecules.

CompoundiNOS ExpressionCOX-2 ExpressionNF-κB ActivationMAPK Activation
TetrandrineInhibitedInhibitedInhibitedInhibited
StephanineNot specifiedInhibitedNot specifiedNot specified
IndomethacinReducedInhibited--
DexamethasoneReducedReducedInhibitedInhibited

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound against acute inflammation.

Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Animals are divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.[1]

  • Paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • The percentage of inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines in a systemic inflammation model.

Animals: Male BALB/c mice (20-25g) are used.

Procedure:

  • Animals are divided into groups (n=6): Vehicle control, LPS control, positive control (e.g., Dexamethasone 5 mg/kg), and test compound groups.

  • The test compound or vehicle is administered (e.g., i.p.) 30 minutes before LPS administration.

  • Systemic inflammation is induced by an intraperitoneal injection of LPS (1 mg/kg).[2]

  • Blood samples are collected at specific time points (e.g., 2, 4, 6 hours) after LPS injection.

  • Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Measurement of Inflammatory Mediators

Tissue Homogenization: Paw tissue or other relevant organs are collected, weighed, and homogenized in a suitable buffer.

Western Blot for iNOS and COX-2: Protein extracts from tissue homogenates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS and COX-2, followed by a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.

ELISA for Cytokines: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentrations of TNF-α, IL-6, and IL-1β in serum or tissue homogenates, following the manufacturer's protocols.

Visualizing the Pathways and Processes

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory agents.

Experimental_Workflow_Carrageenan_Paw_Edema cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (e.g., Rats, n=6/group) Compound_Admin Compound Administration (Vehicle, Positive Control, Test Compound) Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume Data_Analysis Data Analysis (% Inhibition) Paw_Volume->Data_Analysis

Experimental workflow for the carrageenan-induced paw edema model.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Compound This compound (Proposed Action) Compound->IKK inhibits Compound->NFkappaB inhibits translocation

Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocate to Gene_Expression Pro-inflammatory Gene Expression Compound This compound (Proposed Action) Compound->MAPKKK inhibits

Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

Based on the potent anti-inflammatory activities of related aporphine alkaloids from the Stephania genus, this compound emerges as a promising candidate for further investigation as a novel anti-inflammatory agent. The presented data from established animal models, along with detailed experimental protocols, provide a solid foundation for future preclinical studies. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, warrants further molecular investigation to fully elucidate its therapeutic potential. The information compiled in this guide is intended to accelerate the research and development of this compound as a potential treatment for inflammatory diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 9-O-Methylstecepharine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical method is a critical decision in drug discovery and development, balancing the need for sensitivity, selectivity, speed, and cost. This guide compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

Comparative Performance of Analytical Methods

The choice of an analytical method depends heavily on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the anticipated quantitative performance of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of 9-O-Methylstecepharine.

Performance MetricHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL0.05 - 5000 ng/mL1 - 50 µg/mL
Correlation Coefficient (r²) >0.999>0.999>0.995
Limit of Detection (LOD) ~10-50 ng/mL~0.01-0.1 ng/mL~0.1-0.5 µg/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.05-0.5 ng/mL~0.5-2 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2%< 5%< 3%
Selectivity Moderate to HighVery HighLow
Cost per Sample Low to ModerateHighVery Low
Throughput ModerateHighHigh

Experimental Protocols

The following are representative experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These protocols are based on common practices for alkaloid analysis and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a robust and cost-effective approach for the routine quantification of this compound in moderately complex samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid). A typical starting point would be a 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound, which would be determined by a UV scan (likely in the range of 280-320 nm based on its chemical structure).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are accurately weighed, dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase), sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique provides superior sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex biological matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used. This involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and a specific product ion generated through collision-induced dissociation.

  • Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interferences.

UV-Visible (UV-Vis) Spectrophotometry

This method is simple and rapid, suitable for the quantification of this compound in pure solutions or simple formulations where interfering substances are minimal.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., methanol or ethanol).

  • Procedure:

    • Determine the λmax of this compound by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different techniques within the same study. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_req Define Analytical Requirements select_methods Select Methods for Comparison (e.g., HPLC, LC-MS) define_req->select_methods define_protocol Develop Cross-Validation Protocol select_methods->define_protocol prep_samples Prepare Identical Sample Sets define_protocol->prep_samples analyze_m1 Analyze with Method 1 prep_samples->analyze_m1 analyze_m2 Analyze with Method 2 prep_samples->analyze_m2 gather_data Gather Raw Data analyze_m1->gather_data analyze_m2->gather_data stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) gather_data->stat_analysis compare_params Compare Validation Parameters (Accuracy, Precision, Linearity) stat_analysis->compare_params conclusion Draw Conclusions on Method Comparability compare_params->conclusion

A typical workflow for the cross-validation of analytical methods.
Hypothetical Signaling Pathway

Alkaloids from Stephania species are known to possess a range of biological activities, including anti-inflammatory effects. The diagram below illustrates a hypothetical signaling pathway where this compound could exert an anti-inflammatory effect by inhibiting the NF-κB pathway, a key regulator of inflammation.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor Activates ligand Inflammatory Stimulus (e.g., LPS) ligand->receptor Binds ikk IKK Complex adaptor->ikk Activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb IκBα Degradation ikb_nfkb->nfkb NF-κB Release compound This compound compound->ikk Inhibits dna DNA nfkb_nuc->dna Binds to Promoter cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines Gene Transcription

References

9-O-Methylstecepharine: An Examination of its Potential as a Negative Control in Aporphine Alkaloid Research

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Comparative Data Hinders Definitive Classification

In the study of aporphine (B1220529) alkaloids, a class of naturally occurring compounds with a wide range of biological activities, the use of appropriate controls is paramount to validate experimental findings. An ideal negative control would be a structurally related molecule that is devoid of the specific biological activity being investigated. While 9-O-Methylstecepharine, a derivative of the aporphine alkaloid stecepharine, has been conceptually proposed as a potential negative control, a thorough review of available scientific literature reveals a critical lack of direct comparative studies to substantiate this role.

The rationale for considering this compound as a negative control stems from structure-activity relationship (SAR) principles within the aporphine alkaloid family. The biological effects of these compounds are often sensitive to the substitution patterns on their core structure. Methylation of a free hydroxyl group, such as the one at the 9-position of stecepharine, can significantly alter the molecule's ability to interact with biological targets, potentially leading to a reduction or complete loss of activity. However, without empirical data from head-to-head comparisons with its parent compound, stecepharine, or other active aporphine alkaloids, its status as a reliable negative control remains speculative.

Currently, there are no published studies that provide quantitative data on the biological activity of this compound in direct comparison to stecepharine. Furthermore, detailed experimental protocols for assays where this compound has been explicitly used as a negative control are not available in the public domain. This absence of evidence makes it impossible to construct a data-driven comparison guide as requested.

To definitively establish this compound as a negative control, future research would need to include:

  • Direct Comparative Bioassays: Performing a battery of in vitro and in vivo assays to compare the biological activity of this compound with stecepharine. These assays should be relevant to the known activities of stecepharine and other aporphine alkaloids.

  • Quantitative Analysis: Reporting key metrics such as IC50 or EC50 values to provide a quantitative measure of the difference in potency between the two compounds.

  • Detailed Methodologies: Publishing the complete experimental protocols to allow for replication and validation of the findings by the broader scientific community.

Until such data becomes available, researchers should exercise caution when considering the use of this compound as a negative control and may need to seek alternative, empirically validated control compounds for their studies on aporphine alkaloids.

Comparative Analysis of 9-O-Methylstecepharine from Different Stephania Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the aporphine (B1220529) alkaloid 9-O-Methylstecepharine and its occurrence within various Stephania species. This document summarizes the current, albeit limited, state of knowledge regarding its distribution, potential biological activities, and methods for its analysis, drawing comparisons with other prevalent alkaloids within the genus.

Introduction to this compound and the Stephania Genus

The genus Stephania, belonging to the Menispermaceae family, is a rich source of diverse isoquinoline (B145761) alkaloids, which are known for a wide range of pharmacological activities. Among these, aporphine alkaloids represent a significant subclass with promising therapeutic potential. This compound is an aporphine alkaloid that has been identified in Stephania cepharantha. However, comprehensive comparative data regarding its prevalence and concentration across other medicinally important Stephania species such as S. glabra, S. yunnanensis, and S. tetrandra remains limited in the current scientific literature. This guide aims to collate the available information to facilitate further research and drug discovery efforts centered on this compound.

Distribution and Quantitative Analysis of Aporphine Alkaloids in Stephania Species

Direct comparative studies on the quantitative distribution of this compound across different Stephania species are currently lacking. However, several studies have investigated the general alkaloid profiles of various Stephania species, revealing significant chemical diversity. The tables below summarize the major alkaloids identified in four key species, highlighting the presence of aporphine alkaloids. The absence of this compound in the findings for S. glabra, S. yunnanensis, and S. tetrandra does not definitively confirm its absence but rather indicates a lack of specific investigation or detection in those particular studies.

Table 1: Presence of Major Aporphine Alkaloids in Selected Stephania Species

Alkaloid TypeStephania cepharanthaStephania glabraStephania yunnanensisStephania tetrandra
This compound Present Not ReportedNot ReportedNot Reported
StephaninePresentPresent[1]Present[2][3][4]Not Reported
CorydineNot ReportedNot ReportedPresent[4]Not Reported
Liriodenine (B31502)Not ReportedNot ReportedNot ReportedPresent[5]
DicentrinoneNot ReportedNot ReportedNot ReportedPresent[6]
N-methylliriodendronineNot ReportedNot ReportedNot ReportedPresent[6]
2-O,N-dimethylliriodendronineNot ReportedNot ReportedNot ReportedPresent[6]

Table 2: Quantitative Data on Selected Aporphine Alkaloids in Stephania Species

AlkaloidSpeciesPlant PartConcentration (% dry weight)Reference
StephanineStephania glabraMorphogenic callus culture0.88 - 1.04%[1][7]
StephanineStephania yunnanensis & other genotypesTubersVaries significantly among genotypes[8]
This compound Stephania cepharanthaNot SpecifiedData not available -

Note: The lack of quantitative data for this compound is a significant research gap.

Biological Activities of Aporphine Alkaloids from Stephania

While specific biological activities of this compound are not well-documented, the pharmacological effects of structurally similar aporphine alkaloids, such as stephanine, provide valuable insights into its potential therapeutic applications. Aporphine alkaloids from various Stephania species have demonstrated a range of biological activities.

  • Anti-inflammatory and Neuroprotective Effects: Stephanine has been reported to possess anti-inflammatory and neuroprotective properties[7]. It may exert these effects by modulating inflammatory signaling pathways.

  • Antiprotozoal Activity: Aporphine alkaloids from Stephania dinklagei, such as liriodenine and N-methylliriodendronine, have shown activity against Leishmania donovani and Plasmodium falciparum[6].

  • Antioxidant Activity: Several aporphine and phenanthrene (B1679779) alkaloids isolated from the roots of Stephania tetrandra have exhibited antioxidant properties[5][9].

  • Serotonergic and Dopaminergic Receptor Binding: Aporphine alkaloids are known to interact with serotonin (B10506) and dopamine (B1211576) receptors, suggesting their potential in treating central nervous system disorders[10].

Experimental Protocols

A standardized and validated protocol for the isolation and quantification of this compound is not currently available. However, based on general methods for aporphine alkaloid analysis in Stephania, a comprehensive experimental workflow can be proposed.

General Protocol for Extraction, Isolation, and Quantification of Aporphine Alkaloids

G cluster_extraction 1. Extraction cluster_isolation 2. Isolation cluster_quantification 3. Quantification & Identification A Dried and powdered plant material (tubers, leaves, etc.) B Maceration or Soxhlet extraction with methanol (B129727) or ethanol (B145695) A->B C Acid-base partitioning to enrich the alkaloid fraction B->C D Column chromatography (Silica gel or Sephadex LH-20) C->D Crude alkaloid extract E Preparative High-Performance Liquid Chromatography (Prep-HPLC) D->E F High-Performance Liquid Chromatography (HPLC-UV/DAD) E->F Purified fractions G Liquid Chromatography-Mass Spectrometry (LC-MS/MS) F->G H Nuclear Magnetic Resonance (NMR) for structural elucidation G->H

Detailed Methodologies:

  • Extraction:

    • Air-dry the plant material (e.g., tubers of Stephania species) at room temperature and grind it into a fine powder.

    • Extract the powdered material with methanol or 80% ethanol at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Perform an acid-base partitioning of the crude extract. Dissolve the extract in 2% hydrochloric acid, filter, and then basify the aqueous solution with ammonia (B1221849) to pH 9-10. Extract the aqueous solution with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.

  • Isolation:

    • Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool similar fractions.

    • Further purify the fractions containing the target aporphine alkaloids using Sephadex LH-20 column chromatography and/or preparative HPLC with a C18 column.

  • Quantification and Identification:

    • HPLC-UV/DAD Analysis: Develop a quantitative HPLC method using a C18 column. The mobile phase could consist of a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer). Set the detection wavelength based on the UV spectrum of a this compound standard (if available) or a related aporphine alkaloid.

    • LC-MS/MS Analysis: For more sensitive and specific quantification and structural confirmation, use an LC-MS/MS system. Optimize the mass spectrometry parameters for the detection of the [M+H]+ ion of this compound and its characteristic fragment ions.

    • Structural Elucidation: Confirm the structure of the isolated this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet available. However, based on the known anti-inflammatory and neuroprotective effects of the structurally similar aporphine alkaloid, stephanine, a plausible signaling pathway can be hypothesized. Aporphine alkaloids may exert their effects by modulating key inflammatory and cell survival pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response LPS LPS TLR4 TLR4 NFkB NF-κB MAPK MAPK Pathway (p38, JNK, ERK) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation Cytokines->Inflammation Aporphine This compound (Hypothesized)

This proposed mechanism suggests that this compound may inhibit the activation of key inflammatory signaling pathways such as NF-κB and MAPK, which are downstream of toll-like receptor 4 (TLR4) activation by inflammatory stimuli like lipopolysaccharide (LPS). Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines, thus mediating its anti-inflammatory effects. It is crucial to note that this is a speculative pathway based on the activities of related compounds, and experimental validation is required.

Conclusion and Future Perspectives

This compound remains a relatively understudied aporphine alkaloid within the medicinally significant Stephania genus. While its presence in S. cepharantha is confirmed, a significant knowledge gap exists regarding its distribution in other Stephania species, its precise concentration, and its specific biological activities and mechanisms of action.

Future research should focus on:

  • Systematic Quantitative Analysis: Conducting comprehensive studies to quantify this compound in a wider range of Stephania species using validated analytical methods like HPLC-UV and LC-MS/MS.

  • Isolation and Pharmacological Screening: Isolating sufficient quantities of this compound for in-depth pharmacological evaluation to determine its specific biological activities.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and for the development of new drugs derived from Stephania species.

References

A Head-to-Head Comparison of Boldine and 9-O-Methylstecepharine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, aporphine (B1220529) alkaloids have garnered significant attention for their diverse pharmacological activities. Among these, boldine (B1667363), the principal alkaloid from the boldo tree (Peumus boldus), stands out as a well-characterized compound with a broad spectrum of therapeutic potential. In contrast, 9-O-Methylstecepharine, a structurally related aporphine alkaloid, remains a more enigmatic molecule with limited publicly available bioactivity data.

This guide presents a comprehensive head-to-head comparison of the bioactivities of boldine and what is known about related Stephania alkaloids, including stephanine, to provide a contextual understanding in the absence of specific data for this compound. The focus is on three key areas of pharmacological interest: antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for boldine and related aporphine alkaloids. It is critical to note the absence of specific experimental data for this compound in the current scientific literature, precluding its direct inclusion in these comparative tables.

Table 1: Antioxidant Activity

CompoundAssayIC50 / ActivityReference Compound
Boldine DPPH Radical ScavengingIC50: 25.5 µMTrolox (IC50: 4.5 µM)
Boldine ABTS Radical ScavengingIC50: 6.8 µMTrolox (IC50: 1.5 µM)
Boldine Lipid Peroxidation InhibitionIC50: 5.2 µM (in mitochondria)Promethazine (IC50: 3.8 µM)[1]
Cepharanthine (B1668398) DPPH Radical ScavengingEffective ScavengingBHA, BHT, α-tocopherol, Trolox[2]
Fangchinoline (B191232) DPPH Radical ScavengingEffective ScavengingBHA, BHT, α-tocopherol, Trolox[2]

Table 2: Anti-inflammatory Activity

CompoundModel / AssayEffectNotes
Boldine LPS-stimulated MacrophagesInhibition of NO, TNF-α, IL-1β, and IL-6 productionModulates NF-κB and MAPK signaling pathways.[3]
Stephanine Xylene-induced ear edema (mice)Significant inhibition of edema
Stephanine Carrageenan-induced pleurisy (rats)Inhibition of leukocyte migration and NO production[4]
Stephanine LPS-induced RAW264.7 macrophagesSignificant inhibition of IL-6, IL-1β, and TNF-α[4]
Stephania tetrandra extract Silica-stimulated human monocytes/macrophagesInhibition of IL-6 production (up to 50%)[5]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 Value (µM)Reference Compound
Boldine Modulates acetylcholinesterase activity[2]Physostigmine
Stepharanine 14.10 ± 0.81-[6]
Cyclanoline 9.23 ± 3.47-[6]
N-methyl stepholidine 31.30 ± 3.67-[6]
Dicentrine 93.5 µg/mL-[1]
Crebanine 86.6 µg/mL-[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., boldine) in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound Stock Plate 96-well Plate (Add Compound & DPPH) Test_Compound->Plate DPPH_Solution DPPH Solution DPPH_Solution->Plate Incubation Incubate in Dark Plate->Incubation Absorbance Measure Absorbance (~517 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50 NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Boldine_Node Boldine Boldine_Node->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes activates transcription AChE_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (Substrate) ATChI->AChE DTNB DTNB Thiocholine->DTNB reacts with TNB 5-Thio-2-nitrobenzoate (Yellow) DTNB->TNB Measurement Measure Absorbance (412 nm) TNB->Measurement Inhibitor Inhibitor (e.g., Stepharanine) Inhibitor->AChE inhibits

References

Confirming the Molecular Target of a Kinase Inhibitor Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for "9-O-Methylstecepharine" did not yield specific information regarding its molecular target, mechanism of action, or relevant knockout model studies necessary for a detailed comparison guide. Aporphine (B1220529) alkaloids, the chemical class to which "stepharine" belongs, have been shown to interact with various targets, including protein kinases such as DYRK1A and CDK1/Cyclin B.[1] Some studies also suggest that certain aporphine alkaloids may modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2]

Given the absence of specific data for "this compound," this guide will use the well-characterized EGFR inhibitor, Gefitinib (B1684475) (Iressa) , as an illustrative example to demonstrate the principles and methodologies for confirming a molecular target with knockout models. This framework can be adapted for "this compound" should the necessary experimental data become available.

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell growth and proliferation.[3] Its efficacy is particularly pronounced in non-small cell lung cancers (NSCLCs) that harbor activating mutations in the EGFR gene.[4][5][6] The use of knockout models is a crucial step in validating that the therapeutic effects of a drug like Gefitinib are indeed mediated through its intended target.[7]

Hypothesized Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[8] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation, survival, and differentiation.[8][9][10] Gefitinib exerts its effect by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.[3][11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and the Point of Inhibition by Gefitinib.

Quantitative Data Comparison: EGFR Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target enzyme by 50%.[12] A lower IC50 value indicates a more potent inhibitor. The table below compares the IC50 values of Gefitinib with other EGFR inhibitors against various cell lines.

CompoundTarget(s)Cell LineIC50 (nM)Reference
Gefitinib EGFRPC-9 (EGFR exon 19 del)15.8[13]
NCI-H1975 (L858R/T790M)42.5[13]
A431 (EGFR wild-type)25.1[13]
HCC827 (EGFR exon 19 del)13.06[14]
Erlotinib EGFRNSCLC cell linesExcellent concordance with Gefitinib IC50[15]
Afatinib EGFR, HER2, HER4-Generally more potent than 1st gen.[16]
Osimertinib EGFR (incl. T790M)-Effective against T790M resistance[17]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies for key experiments used to validate the molecular target of a kinase inhibitor.

Protocol 1: In Vitro EGFR Kinase Assay

This assay directly measures the enzymatic activity of EGFR and the inhibitory effect of a compound.

  • Objective: To determine the IC50 value of a test compound against EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Kinase substrate (e.g., a synthetic peptide like Y12-Sox).[18]

    • Adenosine triphosphate (ATP).[18]

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA).[18]

    • Test compound (e.g., Gefitinib) dissolved in DMSO.

    • 384-well microtiter plates.

    • Plate reader capable of detecting the assay signal (e.g., fluorescence).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, pre-incubate the EGFR enzyme with the diluted compound or DMSO (vehicle control) for 30 minutes at room temperature.[18]

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[18]

    • Monitor the reaction progress by measuring the signal (e.g., fluorescence) at regular intervals.[18]

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[18]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

  • Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).

  • Materials:

    • Cancer cell lines (e.g., PC-9, A543).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • Test compound (e.g., Gefitinib).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[19][20]

    • Solubilization solution (e.g., DMSO or SDS in HCl).[19]

    • Multi-well spectrophotometer (plate reader).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

    • Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.[13]

    • Incubate the cells for a specified period (e.g., 72 hours).[13][20]

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13][21]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13][21]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).[13]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]

Target Validation Using Knockout Models

The definitive confirmation of a drug's molecular target in a biological system often relies on genetic approaches, such as the use of knockout (KO) models.[7] In a KO model, the gene encoding the putative target protein is inactivated.[22] If the drug's effect is diminished or abolished in the KO cells or animal, it provides strong evidence that the drug acts through that specific target.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating a drug target using a knockout mouse model.

Knockout_Workflow cluster_model_generation Model Generation cluster_validation Experimental Validation ES_Cells Embryonic Stem (ES) Cells Targeted_ES Targeted ES Cells (Homologous Recombination) ES_Cells->Targeted_ES Targeting_Vector Gene Targeting Vector (e.g., for EGFR) Targeting_Vector->ES_Cells Blastocyst Blastocyst Injection Targeted_ES->Blastocyst Chimeric_Mouse Chimeric Mouse Blastocyst->Chimeric_Mouse Breeding Breeding to Generate EGFR KO Mice Chimeric_Mouse->Breeding WT_Mouse Wild-Type (WT) Mouse Breeding->WT_Mouse KO_Mouse EGFR Knockout (KO) Mouse Breeding->KO_Mouse Tumor_Implant Tumor Cell Implantation WT_Mouse->Tumor_Implant KO_Mouse->Tumor_Implant Drug_Treatment Drug Treatment (e.g., Gefitinib) Tumor_Implant->Drug_Treatment Tumor_Measurement Tumor Growth Measurement Drug_Treatment->Tumor_Measurement Analysis Data Analysis & Comparison Tumor_Measurement->Analysis

Caption: Experimental Workflow for In Vivo Target Validation Using Knockout Mice.

Logical Framework for Target Confirmation

The logic behind using knockout models for target validation is straightforward and provides a powerful line of evidence for a drug's mechanism of action.

Logic_Diagram cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Hypothesis Drug X targets Protein Y WT_Cells Wild-Type Cells (Express Protein Y) Hypothesis->WT_Cells KO_Cells Knockout Cells (No Protein Y) Hypothesis->KO_Cells Treat_WT Treat with Drug X WT_Cells->Treat_WT Treat_KO Treat with Drug X KO_Cells->Treat_KO Effect_WT Biological Effect Observed Treat_WT->Effect_WT No_Effect_KO Biological Effect Abolished or Reduced Treat_KO->No_Effect_KO Conclusion Hypothesis Confirmed: Drug X acts through Protein Y Effect_WT->Conclusion No_Effect_KO->Conclusion

Caption: Logical Framework for Confirming a Molecular Target with Knockout Models.

References

Benchmarking the synthetic efficiency of different routes to "9-O-Methylstecepharine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic efficiency of different routes to the proaporphine alkaloid, 9-O-Methylstecepharine. While direct synthetic routes to this compound are not extensively documented in publicly available literature, this comparison focuses on the total synthesis of its immediate precursor, (±)-stepharine, and discusses a proposed subsequent O-methylation step. The efficiency of two prominent total syntheses of (±)-stepharine is evaluated based on reported yields and step counts.

Data Presentation: A Comparative Analysis of (±)-Stepharine Syntheses

The following table summarizes the quantitative data for two distinct and modern synthetic routes to (±)-stepharine.

Parameter Route 1: Chen et al. (2022) Route 2: Honda et al. (2006)
Key Strategy Three-component Catellani reaction/Au-catalyzed 6-exo-dig cyclization followed by oxidative dearomatization.Aromatic oxidation using a hypervalent iodine reagent for spiro-cyclohexadienone formation.
Overall Yield 21%Not explicitly stated, but a key step has a high yield.
Number of Steps 7Not explicitly stated in the abstract.
Starting Materials Readily available reagents.Not explicitly stated in the abstract.
Reported Yield of Key Step Not explicitly broken down in the abstract.90% for the key cyclization step.[1]

Experimental Protocols

As specific experimental protocols for the synthesis of this compound are not available, this section details the methodologies for the total synthesis of (±)-stepharine from the reviewed literature, followed by a general protocol for O-methylation that would be applicable.

Route 1: Total Synthesis of (±)-Stepharine via Catellani Reaction (Chen et al., 2022)

This synthesis features a convergent approach characterized by the efficient construction of the core tetrahydroisoquinoline scaffold.

Key Steps:

  • Three-Component Catellani Reaction/Au-catalyzed 6-exo-dig Cyclization: This sequence efficiently assembles the 1-methylene-tetrahydroisoquinoline scaffold from readily available starting materials.

  • Oxidative Dearomatization: The final spiro-cyclohexadienone structure of stepharine (B1200187) is constructed through an oxidative dearomatization of the phenolic precursor.

A detailed, step-by-step experimental protocol is provided in the supporting information of the original publication by Chen et al. (2022).

Route 2: Total Synthesis of (±)-Stepharine via Aromatic Oxidation (Honda et al., 2006)

This route is distinguished by its use of a hypervalent iodine reagent to induce the key bond formation for the spirocyclic core.

Key Step:

  • Aromatic Oxidation with a Hypervalent Iodine Reagent: An unprecedented carbon-carbon bond forming reaction between the para-position of a phenol (B47542) group and an enamide-carbon is smoothly induced to yield the desired spiro-cyclohexadienone core of stepharine in high yield.[1]

For the complete experimental procedure, please refer to the original publication by Honda et al. in Organic Letters, 2006.[1]

Proposed O-Methylation of (±)-Stepharine to this compound

The conversion of the phenolic hydroxyl group of stepharine to a methyl ether at the 9-position can be achieved using standard methylating agents. Diazomethane (B1218177) offers a mild and effective method for this transformation.

General Protocol:

  • Dissolve (±)-stepharine in a suitable solvent mixture, such as methanol/diethyl ether.

  • Add a freshly prepared ethereal solution of diazomethane dropwise at 0 °C until a faint yellow color persists, indicating a slight excess of the reagent.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the excess diazomethane by the careful addition of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Note: Diazomethane is a toxic and potentially explosive reagent and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

Mandatory Visualization

Synthetic Logic for (±)-Stepharine

G cluster_chen Route 1: Chen et al. cluster_honda Route 2: Honda et al. cluster_methylation Proposed Methylation Aryl Halide Aryl Halide THIQ Scaffold THIQ Scaffold Aryl Halide->THIQ Scaffold Aziridine Aziridine Aziridine->THIQ Scaffold Alkyne Alkyne Alkyne->THIQ Scaffold Catellani/Au-cat. Stepharine_Chen (±)-Stepharine THIQ Scaffold->Stepharine_Chen Oxidative Dearomatization Stepharine (±)-Stepharine Stepharine_Chen->Stepharine Phenolic Precursor Phenolic Precursor Stepharine_Honda (±)-Stepharine Phenolic Precursor->Stepharine_Honda Hypervalent Iodine Oxidation Stepharine_Honda->Stepharine This compound This compound Stepharine->this compound Diazomethane

Caption: Comparative synthetic strategies for (±)-stepharine and its proposed methylation.

Experimental Workflow for Synthesis and Methylation

G Start Total_Synthesis Total Synthesis of (±)-Stepharine Start->Total_Synthesis Purification1 Purification (Column Chromatography) Total_Synthesis->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Methylation O-Methylation with Diazomethane Characterization1->Methylation Purification2 Purification (Column Chromatography) Methylation->Purification2 Characterization2 Characterization (NMR, MS) Purification2->Characterization2 Final_Product This compound Characterization2->Final_Product End Final_Product->End

Caption: General experimental workflow for the synthesis of this compound.

References

Safety Operating Guide

Prudent Disposal of 9-O-Methylstecepharine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the supply of high-quality chemical compounds. This document outlines the essential procedures for the proper disposal of 9-O-Methylstecepharine, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage and dispose of this compound responsibly.

Given the absence of specific public data on the ecotoxicity of this compound, it must be treated as hazardous waste. All disposal procedures should be conducted in accordance with local, state, and federal regulations.

Core Principles of Chemical Waste Management

Before handling this compound for disposal, it is crucial to review and implement fundamental safety and environmental protection principles.

  • Waste Minimization: Employ protocols that use the smallest feasible quantities of this compound to minimize waste generation from the outset.

  • Segregation: Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Improper mixing can lead to hazardous reactions.

  • Labeling and Identification: Ensure all waste containers are clearly and accurately labeled with the full chemical name, concentration, and hazard warnings.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Eye Protection ANSI-approved safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).
Body Protection A laboratory coat or chemically resistant apron.
Respiratory Use in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

Follow this detailed procedure for the safe disposal of this compound.

Step 1: Container Selection and Preparation

  • Select a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof screw-on cap is recommended.[4]

  • The container must be clean and dry before use.

  • Do not use food containers for chemical waste.[1]

Step 2: Waste Collection

  • Carefully transfer the this compound waste into the designated container.

  • Do not overfill the container; leave at least 10-20% of headspace to allow for expansion.[1][5]

  • Once the waste is in the container, securely fasten the cap.

  • Wipe the exterior of the container to remove any contamination.[4]

Step 3: Labeling the Waste Container

  • Affix a "Hazardous Waste" label to the container.[2][3]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[1][3]

    • The concentration and quantity of the waste.

    • The date of waste generation.[2]

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

    • Appropriate hazard pictograms.[2]

Step 4: Storage of Chemical Waste

  • Store the labeled waste container in a designated hazardous waste storage area.[4]

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[3][4]

  • Segregate the this compound waste from incompatible materials.[1][2][3]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Provide the EHS office with all necessary information about the waste, as detailed on the label.

  • Follow any additional instructions provided by the EHS office for pickup and disposal.

Step 6: Decontamination of Empty Containers

  • If a container held a significant amount of this compound, it must be treated as hazardous waste.

  • For containers with only residual amounts, triple-rinse with a suitable solvent.[3]

  • Collect the rinsate as hazardous waste.[3]

  • After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify this compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe container Step 2: Select & Prepare Compatible Waste Container ppe->container collect Step 3: Collect Waste (Do not overfill) container->collect label Step 4: Securely Cap & Label Container (Full Name, Date, Hazards) collect->label store Step 5: Store in Designated Hazardous Waste Area (with Secondary Containment) label->store contact_ehs Step 6: Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Our commitment is to empower your research by providing the necessary information for safe and responsible chemical handling from acquisition to disposal.

References

Personal protective equipment for handling 9-O-Methylstecepharine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 9-O-Methylstecepharine, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect from splashes.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile rubber, are required.[3] It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[4][5]
Body Protection A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used.[2][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator is necessary.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Workflow for Handling this compound

prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination handling->cleanup After use disposal Waste Disposal cleanup->disposal Segregate waste end_process End disposal->end_process

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.[7]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Wipe down the work area in the fume hood.

    • Carefully remove and dispose of outer gloves in a designated waste container before leaving the work area.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management and Disposal Protocol

cluster_waste Waste Generation cluster_container Containerization cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, etc.) solid_container Labeled Solid Waste Bin solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.